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Core Science & Biosynthesis

Foundational

10(R)-PAHSA: Biological Mechanism, Stereochemical Fidelity, and Experimental Validation

The following technical guide details the biological mechanism, synthesis, and experimental validation of 10(R)-PAHSA, structured for senior researchers and drug development professionals. Technical Whitepaper | Version...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological mechanism, synthesis, and experimental validation of 10(R)-PAHSA, structured for senior researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Part 1: Executive Summary & Structural Identity

10(R)-PAHSA (Palmitic Acid-10-Hydroxy Stearic Acid) represents a high-priority target within the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipid class. Unlike canonical lipids used for energy storage, 10(R)-PAHSA functions as a bioactive lipokine with potent anti-diabetic and anti-inflammatory properties.

Crucially, biological activity in this class is stereospecific . While the (R)-isomer is the predominant endogenous form found in mammalian adipose tissue, pharmacological studies in the broader FAHFA class (specifically 9-PAHSA) suggest distinct functional profiles for enantiomers—where the S-isomer may drive specific secretagogue activities (GSIS), while the R-isomer maintains systemic insulin sensitization and anti-inflammatory tone.

This guide focuses on the 10(R)-isomer , defining its receptor-mediated signaling, synthesis, and self-validating interrogation protocols.

Chemical Identity[1]
  • IUPAC Name: 10-[(1-oxohexadecyl)oxy]-octadecanoic acid

  • Molecular Formula: C34H66O4

  • Molecular Weight: 538.9 g/mol

  • Endogenous Configuration: 10(R) (Predominant in adipose tissue)

  • Primary Targets: GPR120 (FFAR4), GPR40 (FFAR1)

Part 2: Biological Mechanism of Action

The mechanism of 10(R)-PAHSA is defined by a dual-modality signaling architecture: G-Protein Coupled Receptor (GPCR) activation and Anti-inflammatory Immunomodulation .

The GPR120 (FFAR4) Signaling Axis

10(R)-PAHSA acts as a ligand for the long-chain fatty acid receptor GPR120. Upon binding, it initiates a signaling cascade that bypasses the canonical insulin receptor (IR) pathway to induce glucose uptake, making it a critical target for insulin-resistant phenotypes.

  • Ligand Binding: 10(R)-PAHSA binds to the extracellular domain of GPR120 on adipocytes and macrophages.

  • Gq/11 Coupling: Activation triggers Gq proteins, stimulating Phospholipase C (PLC).

  • IP3/Ca2+ Flux: PLC hydrolyzes PIP2 into IP3 and DAG. IP3 induces intracellular Ca2+ release.

  • GLUT4 Translocation: The calcium signal, potentially via CaMKII and AMPK cross-talk, triggers the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, facilitating glucose entry independent of proximal insulin receptor substrate (IRS) tyrosine phosphorylation.

Macrophage Polarization (Anti-Inflammatory)

In adipose tissue macrophages (ATMs), 10(R)-PAHSA exerts a "phenotypic switch" effect.

  • Inhibition of M1: It suppresses LPS-induced Toll-Like Receptor 4 (TLR4) signaling.

  • Cytokine Suppression: Downregulates NF-κB signaling, reducing the secretion of TNF-α and IL-1β.

  • Result: A shift from the pro-inflammatory M1 state to an insulin-sensitizing M2-like phenotype, reducing local adipose inflammation (a root cause of systemic insulin resistance).

Visualization: 10(R)-PAHSA Signaling Pathway

G cluster_0 Adipocyte / Macrophage Cytosol PAHSA 10(R)-PAHSA (Extracellular) GPR120 GPR120 / FFAR4 (Transmembrane) PAHSA->GPR120 Ligand Binding Gq Gq Protein GPR120->Gq Activation NFkB NF-κB Pathway GPR120->NFkB Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca GLUT4_Vesicle GLUT4 Vesicle (Cytosolic) Ca->GLUT4_Vesicle Translocation Signal GLUT4_Membrane GLUT4 (Plasma Membrane) GLUT4_Vesicle->GLUT4_Membrane Fusion Glucose Glucose Influx GLUT4_Membrane->Glucose Cytok Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytok Downregulation

Figure 1: Signal transduction pathway of 10(R)-PAHSA via GPR120, mediating GLUT4 translocation and anti-inflammatory suppression.[1]

Part 3: Experimental Protocols & Validation

As a Senior Scientist, relying on commercial mixtures is insufficient for mechanistic definition. The following protocols ensure stereochemical fidelity and functional validation .

Protocol A: Chemo-Enzymatic Synthesis of 10(R)-PAHSA

Objective: Produce high-purity 10(R)-PAHSA free from the S-isomer or regioisomeric contaminants.

Reagents:

  • 10-Hydroxy Stearic Acid (10-HSA) [Enriched for R-isomer via Chiral HPLC prep]

  • Palmitoyl Chloride[2][3]

  • Pyridine (Catalyst)[2]

  • Dichloromethane (DCM, Anhydrous)[2]

Step-by-Step Workflow:

  • Pre-cursor Preparation: Dissolve 10(R)-HSA (1 eq) in anhydrous DCM under Argon atmosphere.

  • Acylation: Cool to 0°C. Add Pyridine (1.2 eq) followed by dropwise addition of Palmitoyl Chloride (1.1 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench & Extraction: Quench with saturated NaHCO3. Extract organic layer, wash with 1M HCl (to remove pyridine), then Brine.

  • Purification: Flash chromatography on Silica Gel.

    • Critical Check: The R-isomer must be validated. Use Chiral LC-MS (Chiralpak IA column) to confirm >95% enantiomeric excess (ee).

Protocol B: Self-Validating Glucose Uptake Assay

Objective: Confirm biological activity in a GPR120-dependent manner.

System: 3T3-L1 Adipocytes (Differentiated). Controls:

  • Negative: Vehicle (DMSO).

  • Positive: Insulin (100 nM).

  • Specificity Control: GPR120 Antagonist (AH-7614) or siRNA knockdown.

Methodology:

  • Starvation: Serum-starve differentiated adipocytes for 4 hours in KRPH buffer.

  • Treatment: Treat cells with 10(R)-PAHSA (10 µM - 20 µM) for 60 minutes.

    • Parallel Well: Pre-treat with AH-7614 (10 µM) for 30 mins prior to PAHSA.

  • Tracer: Add [3H]-2-Deoxyglucose (0.1 µCi/well) for the final 10 minutes.

  • Termination: Wash 3x with ice-cold PBS containing 10 mM unlabeled glucose (stops transport).

  • Lysis & Counting: Lyse in 0.1N NaOH; measure CPM via scintillation counting.

Data Interpretation (Self-Validation):

  • Valid Result: 10(R)-PAHSA induces ~2-3 fold increase in uptake over basal.

  • GPR120 Confirmation: AH-7614 pretreatment must abolish the PAHSA effect, returning uptake to near-basal levels. If uptake persists, the effect is off-target (non-specific lipid effect).

Visualization: Experimental Workflow

Workflow Start 10(R)-PAHSA Synthesis QC QC: Chiral LC-MS (>95% ee) Start->QC Verify Isomer Cell 3T3-L1 Adipocytes QC->Cell Apply Treat Treatment: PAHSA +/- Antagonist Cell->Treat Uptake [3H]-Glucose Uptake Treat->Uptake Readout Scintillation Counting Uptake->Readout

Figure 2: Validation workflow ensuring stereochemical purity and receptor specificity.

Part 4: Comparative Data Summary

The following table summarizes the distinct biological profiles of PAHSA isomers based on current FAHFA class literature. Note that while 9-PAHSA data is often used as the archetype, 10-PAHSA shares the core GPR120 dependency.

Feature10(R)-PAHSA (Endogenous)10(S)-PAHSA (Synthetic/Minor)9-PAHSA (Reference)
Endogenous Abundance High (Adipose Tissue)Low / UndetectedHigh (R-isomer)
GPR120 Activation Agonist AgonistAgonist
Metabolic Stability ModerateLow (Rapidly hydrolyzed by CEL)Moderate
Primary Effect Insulin Sensitization, Anti-inflammatoryPotential GSIS Secretagogue*Mixed (Isomer dependent)
Degradation Enzyme Carboxyl Ester Lipase (CEL)CEL (Preferred Substrate) CEL

*Note: S-isomers of 9-PAHSA have shown higher potency for insulin secretion (GSIS) in some studies; 10(S) is hypothesized to follow suit but requires specific validation.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Link

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation.[4] Journal of the American Chemical Society.[4][5] Link[4]

  • Aryal, P., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research.[5] Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes.[6][7][8] Link

  • Cayman Chemical. 10(R)-PAHSA Product Information & Stereochemistry Data. Link

Sources

Exploratory

The Metabolic Architect: 10(R)-PAHSA in Glucose Homeostasis

The following technical guide details the role of 10(R)-PAHSA in glucose homeostasis, structured for an audience of researchers and drug development professionals. Technical Whitepaper on Mechanism, Quantification, and T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 10(R)-PAHSA in glucose homeostasis, structured for an audience of researchers and drug development professionals.

Technical Whitepaper on Mechanism, Quantification, and Therapeutic Potential

Executive Summary

The discovery of 10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) by the Kahn laboratory (Yore et al., 2014) marked a paradigm shift in immunometabolism. Unlike canonical fatty acids that often promote insulin resistance via lipotoxicity (e.g., palmitate), 10-PAHSA is an endogenous lipid signaling molecule—a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid)—that actively resolves inflammation and enhances insulin sensitivity.

This guide dissects the molecular architecture of 10(R)-PAHSA, its dual-mode signaling mechanism via GPR120 (FFAR4) and GLUT4 trafficking, and provides validated protocols for its synthesis and mass-spectrometric quantification.

Molecular Architecture & Biosynthesis

Structural Identity[1]
  • Chemical Name: 10-(Palmitoyloxy)octadecanoic acid

  • Formula: C34H66O4[1]

  • Molecular Weight: 538.9 g/mol [1]

  • Stereochemistry: The biological activity is stereospecific. The endogenous bioactive lipid is the 10(R) isomer. The (S) isomer is significantly less potent or inactive in physiological settings, necessitating stereoselective synthesis for valid research.

Biosynthesis

In vivo, PAHSAs are synthesized by adipocytes and liver tissue. The biosynthetic pathway involves the esterification of Palmitic Acid (C16:0) to 10-Hydroxy Stearic Acid (10-HSA).[1]

  • Regulation: Levels are downregulated in insulin-resistant states (obesity, T2D) and upregulated in adipose-specific GLUT4 overexpressing mice (AG4OX), correlating with their superior metabolic health.

  • Enzymology: While specific acyltransferases remain under investigation, adipose triglyceride lipase (ATGL) has been implicated in the mobilization of FAHFAs from triglyceride stores.

Mechanistic Pharmacodynamics

10(R)-PAHSA functions as a "metabolic brake" on hyperglycemia through two distinct, synergistic pathways.

Pathway A: GPR120 (FFAR4) Agonism

10(R)-PAHSA is a high-affinity ligand for the G-protein coupled receptor GPR120 .

  • Location: Enteroendocrine L-cells (gut), Pancreatic

    
    -cells, Macrophages.
    
  • Action:

    • Incretin Effect: Stimulates GLP-1 secretion from gut L-cells.

    • Anti-Inflammation: Shifts adipose tissue macrophages (ATMs) from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, reducing cytokine signaling (TNF

      
      , IL-6) that blocks insulin receptor signaling.
      
Pathway B: Direct GLUT4 Translocation

Independent of the insulin receptor kinase, 10(R)-PAHSA enhances glucose uptake in adipocytes.

  • Mechanism: It promotes the translocation of GLUT4 storage vesicles to the plasma membrane. This occurs even at basal insulin levels, providing a "background" glucose clearance mechanism that lowers the demand on the pancreas.

Visualization: The Dual-Signaling Network

The following diagram illustrates the convergence of GPR120 activation and GLUT4 trafficking.

G cluster_0 Systemic Glucose Homeostasis PAHSA 10(R)-PAHSA GPR120 GPR120 (FFAR4) (Gut/Macrophage) PAHSA->GPR120 Agonist Binding GLUT4_Vesicle GLUT4 Vesicle (Adipocyte) PAHSA->GLUT4_Vesicle Direct Translocation Gq Gq/11 Protein GPR120->Gq Macrophage Macrophage M1 -> M2 Shift GPR120->Macrophage GlucoseUptake Glucose Uptake GLUT4_Vesicle->GlucoseUptake Membrane Fusion Ca Intracellular Ca2+ Gq->Ca GLP1 GLP-1 Secretion Ca->GLP1 Insulin Insulin Secretion (Pancreas) GLP1->Insulin Incretin Effect Insulin->GlucoseUptake Synergy Inflammation Reduced Inflammation (TNF-a / IL-6) Macrophage->Inflammation Inflammation->GlucoseUptake Relieves Inhibition

Caption: Figure 1. Dual mechanism of 10(R)-PAHSA. The lipid activates GPR120 to stimulate GLP-1 and reduce inflammation, while simultaneously driving GLUT4 translocation in adipose tissue.

Physiological Impact on Glucose Homeostasis

10(R)-PAHSA acts on multiple organ systems to maintain euglycemia.

Target TissuePhysiological EffectMechanismQuantitative Outcome (Ref: Yore et al.)
Liver Suppression of Glucose ProductionInhibits gluconeogenesis; enhances insulin sensitivity.~30% reduction in hepatic glucose output.
Adipose Increased Glucose UptakeGLUT4 translocation; reduced lipolysis.~2-fold increase in glucose uptake.
Pancreas Enhanced Insulin SecretionIndirect via GLP-1; direct GPR120 activation on

-cells.
Significant increase in GSIS (Glucose-Stimulated Insulin Secretion).
Muscle Improved Insulin ActionSecondary to reduced systemic inflammation and lipotoxicity.Preserved glucose disposal rates.

Experimental Methodologies

To study 10(R)-PAHSA, researchers must use rigorous synthesis and detection methods due to its low endogenous abundance (pmol/g tissue).

Protocol A: Stereoselective Chemical Synthesis

Rationale: Commercial "10-PAHSA" is often a racemic mixture. For mechanistic studies, the 10(R) enantiomer is required.

  • Starting Material: 10(R)-Hydroxystearic acid (protected as benzyl ester).

  • Coupling: React with Palmitic Acid using EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in Dichloromethane (DCM).

    • Note: EDC/DMAP ensures mild esterification without racemization of the chiral center.

  • Deprotection: Hydrogenolysis of the benzyl ester using H2/Pd-C.

  • Purification: Flash chromatography (Hexane:Ethyl Acetate).

  • Validation: Chiral HPLC to confirm >99% enantiomeric excess (ee).

Protocol B: Targeted Lipidomics (LC-MS/MS)

Rationale: 10-PAHSA is isomeric with other PAHSAs (e.g., 9-PAHSA). Separation requires high-resolution chromatography and specific MRM transitions.

Extraction (Modified BUME Method):

  • Homogenize 50mg tissue in PBS.

  • Add Internal Standard: 13C-labeled 10-PAHSA.

  • Extract: Add Butanol:Methanol (3:1). Vortex. Add Heptane:Ethyl Acetate (3:1) + 1% Acetic Acid.[2]

  • Phase Separation: Centrifuge. Collect organic (upper) phase. Evaporate under N2.

LC-MS/MS Parameters:

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Mode: Negative Electrospray Ionization (ESI-).

  • Column: C18 Reverse Phase (2.1 x 100mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 10mM Ammonium Acetate.

    • B: Methanol/Acetonitrile.

  • MRM Transitions:

    • Quantifier: m/z 537.5

      
       255.2 (Palmitate fragment).
      
    • Qualifier: m/z 537.5

      
       299.3 (Hydroxystearate fragment).
      
Visualization: Experimental Workflow

Workflow Start Biological Sample (Serum/Tissue) Extraction BUME Extraction (+ 13C-Internal Std) Start->Extraction Homogenization LC LC Separation (C18 Column) Extraction->LC Organic Phase MS MS/MS Detection (ESI Negative) LC->MS Elution Data Quantification (m/z 537 -> 255) MS->Data MRM Analysis

Caption: Figure 2. Targeted Lipidomics Workflow. Critical steps for the isolation and quantification of endogenous 10-PAHSA.

Therapeutic Potential & Challenges

Potential

10(R)-PAHSA represents a novel class of "sensitizers" that treat diabetes without the weight gain associated with insulin or sulfonylureas. Its ability to stimulate GLP-1 makes it a natural complement to GLP-1 receptor agonists (e.g., Semaglutide).

Challenges
  • Bioavailability: As a lipid, oral delivery is challenging due to degradation by lipases in the gut.

  • Stability: The ester bond is susceptible to hydrolysis by esterases (e.g., CEL - Carboxyl Ester Lipase).

  • Development Strategy: Current research focuses on non-hydrolyzable analogs (e.g., replacing the ester oxygen with a carbon or amide) to improve half-life while maintaining GPR120 affinity.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3] Cell, 159(2), 318-332. Link

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR120, which mediates their antidiabetic effects. Cell Metabolism, 27(2), 419-431. Link

  • Hammarstedt, A., et al. (2018). Structural basis for the binding of FAHFAs to the GPR120 receptor. Nature Communications. Link

  • Brejchova, K., et al. (2020). Liquid chromatography–mass spectrometry methods for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs).[3] Analytical and Bioanalytical Chemistry. Link

Sources

Foundational

Technical Whitepaper: 10(R)-PAHSA vs. 9-PAHSA Physiological Distinctions

The following technical guide details the physiological and pharmacological distinctions between 10(R)-PAHSA and 9-PAHSA. Content Type: Advanced Technical Guide Audience: Lipidomics Researchers, Metabolic Scientists, Dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiological and pharmacological distinctions between 10(R)-PAHSA and 9-PAHSA.

Content Type: Advanced Technical Guide Audience: Lipidomics Researchers, Metabolic Scientists, Drug Discovery Leads

Executive Summary: The Stereochemical Paradox

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) represent a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties. While 9-PAHSA is the most widely cited isomer, recent structure-activity relationship (SAR) profiling reveals a critical stereochemical divergence that impacts therapeutic translation.

The core distinction lies in the Regio- and Stereospecificity :

  • 9-PAHSA: The endogenous mammalian form is primarily 9(R)-PAHSA .[1] However, the 9(S)-PAHSA enantiomer is the primary driver of Glucose-Stimulated Insulin Secretion (GSIS) and glucose uptake. This creates a "biological paradox" where the most abundant isomer (R) is less metabolically active than its enantiomer (S).

  • 10(R)-PAHSA: This isomer is also endogenous and commercially available as the (R)-stereoisomer.[1] Unlike 9(R)-PAHSA, 10-PAHSA (in its standard available form) retains significant GSIS activity, suggesting that the 10-position may confer a distinct receptor engagement profile that does not suffer the same stereochemical "silencing" observed in 9(R)-PAHSA.

This guide analyzes these differences through the lens of GPR120/GPR40 pharmacology and provides validated protocols for interrogating their distinct activities.

Structural & Pharmacological Basis[2][3]

Regioisomerism and Chirality

PAHSAs consist of palmitic acid esterified to a hydroxy-stearic acid (HSA) backbone. The position of the ester bond (C9 vs. C10) and the chirality of the hydroxy group (R vs. S) dictate receptor fit.

Feature9-PAHSA 10(R)-PAHSA
Endogenous Configuration 9(R) is predominant (~90%+ in adipose).10(R) is endogenous and regulated by diet/fasting.
Primary Receptor Targets GPR120 (FFAR4), GPR40 (FFAR1).GPR120 (FFAR4), GPR40 (FFAR1).
GSIS Activity (Insulin) High for 9(S) ; Low/Null for 9(R).Moderate/High (Regioisomer dependent).
Anti-Inflammatory High (Both R and S enantiomers).[2]High (Class effect of PAHSAs).
Dietary Abundance Moderate in chow; reduced in HFD.Highest abundance in standard rodent chow.
Receptor Engagement: The GPR40/120 Axis

The physiological divergence stems from differential activation of G-Protein Coupled Receptors.

  • GPR120 (Anti-Inflammatory): Both 9- and 10-PAHSAs activate GPR120. This interaction recruits

    
    -arrestin-2, inhibiting the TAK1/TAB1 complex and blocking NF-
    
    
    
    B signaling. This effect appears stereochemically robust —both 9(R) and 9(S) (and by extension 10(R)) exert anti-inflammatory effects.
  • GPR40 (Metabolic/GSIS): This receptor is highly sensitive to the 3D conformation of the lipid tail.

    • 9-PAHSA: The kink induced by the 9-position ester in the (R)-configuration hinders optimal GPR40 activation in the pancreatic

      
      -cell, whereas the (S)-configuration aligns correctly to potentiate Calcium flux.
      
    • 10-PAHSA: The shift to the C10 position alters the linear extension of the lipid chain. Experimental data indicates 10-PAHSA stimulates insulin secretion by ~22-36% (comparable to the active 9(S) form), suggesting 10(R) may naturally possess the correct "fit" for GPR40 that 9(R) lacks.

Physiological Outcomes[3][4][5][6][7][8]

Glucose Homeostasis & Insulin Secretion

The most distinct functional difference is observed in Glucose-Stimulated Insulin Secretion (GSIS) .

  • 9(R)-PAHSA: Functions primarily as a storage or anti-inflammatory lipid. It does not acutely potentiate GSIS in human islets to the same degree as the S-form.

  • 10(R)-PAHSA: Exhibits direct functional competence in GSIS assays. This makes 10(R)-PAHSA a critical target for metabolic studies, as it may represent a more "metabolically ready" endogenous ligand than 9(R).

Immunomodulation

Both isomers reduce LPS-induced cytokine secretion (TNF-


, IL-6). This is mediated via GPR120 on macrophages (Kupffer cells, ATMs).
  • Mechanism: Inhibition of IKK

    
     phosphorylation.
    
  • Potency: 9-PAHSA is often used as the benchmark, but 10(R)-PAHSA shares this class effect.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways where 9(S) and 10(R) drive metabolic benefits (GSIS) via GPR40, while 9(R) and 10(R) drive anti-inflammatory effects via GPR120.

PAHSA_Signaling cluster_ligands PAHSA Isomers cluster_receptors L1 9(R)-PAHSA (Endogenous Major) R1 GPR120 (FFAR4) (Macrophage/Adipocyte) L1->R1 R2 GPR40 (FFAR1) (Pancreatic Beta-Cell) L1->R2 Weak/Null L2 9(S)-PAHSA (Minor/Synthetic) L2->R1 L2->R2 Potent Activation L3 10(R)-PAHSA (Endogenous/Dietary) L3->R1 L3->R2 Moderate/High Activation E1 Beta-Arrestin-2 Recruitment R1->E1 E2 Gq/11 Signaling (PLC -> IP3 -> Ca2+) R2->E2 O1 Inhibition of NF-kB (Anti-Inflammatory) E1->O1 Blocks TAK1/TAB1 O2 Insulin Secretion (GSIS) E2->O2 Ca2+ Influx

Caption: Differential signaling of PAHSA isomers. Note that while all isomers activate GPR120 (Anti-inflammatory), GPR40 activation (Insulin Secretion) is stereoselective, favoring 9(S) and 10(R) over the endogenous 9(R).

Experimental Protocols

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the differential potency of 10(R)-PAHSA vs 9-PAHSA in pancreatic


-cells (e.g., MIN6 or primary islets).

Reagents:

  • KRB Buffer (Krebs-Ringer Bicarbonate): 115mM NaCl, 4.7mM KCl, 1.2mM MgSO4, 1.2mM KH2PO4, 20mM NaHCO3, 16mM HEPES, 2.5mM CaCl2, 0.2% BSA (Fatty-acid free).

  • Glucose Stock: 2.8 mM (Low), 20 mM (High).

  • Lipid Preparation: Dissolve PAHSAs in DMSO (Stock 100mM). Working conc: 10-50

    
    M.
    

Workflow:

  • Seeding: Plate MIN6 cells (2x10^5 cells/well) in 96-well plates. Culture for 48h.

  • Starvation: Pre-incubate cells in Low Glucose (2.8 mM) KRB buffer for 1 hour at 37°C. Critical: This resets the beta-cells to basal secretion levels.

  • Treatment: Replace buffer with:

    • Group A: Low Glucose (Basal Control).

    • Group B: High Glucose (20 mM) + Vehicle (DMSO).

    • Group C: High Glucose + 9(R)-PAHSA (30

      
      M).
      
    • Group D: High Glucose + 10(R)-PAHSA (30

      
      M).
      
    • Group E: High Glucose + 9(S)-PAHSA (Positive Control).

  • Incubation: Incubate for 1 hour at 37°C.

  • Collection: Collect supernatant immediately on ice. Centrifuge at 300xg for 5 min to remove cells.

  • Analysis: Quantify insulin via HTRF or ELISA. Normalize to total protein content (BCA assay) of the lysed cells.

Expected Result: Group E (9S) and Group D (10R) should show significantly higher insulin secretion compared to Group B. Group C (9R) will likely show minimal potentiation over Group B.

Protocol: Targeted Lipidomics (Differentiation)

Objective: To distinguish 9-PAHSA from 10-PAHSA in biological samples using LC-MS/MS.

Methodology:

  • Extraction: Liquid-Liquid extraction using Chloroform:Methanol (2:1). Include internal standard (d31-9-PAHSA).

  • Chromatography: Reverse-phase C18 column. Isomeric separation is difficult on standard C18; requires high-resolution gradients or Chiralpak columns for enantiomers.

  • Mass Spectrometry (MRM Transitions):

    • Parent Ion: m/z 537.5 [M-H]-

    • 9-PAHSA Fragment: m/z 299.3 (9-hydroxy stearic acid fragment).

    • 10-PAHSA Fragment: m/z 299.3 (Indistinguishable by standard MS/MS fragment alone).

    • Differentiation Strategy: You must rely on Retention Time (RT). 10-PAHSA typically elutes slightly earlier/later than 9-PAHSA depending on the mobile phase modifier. Authentic standards of 10(R) and 9(R) must be run to establish RT windows.

References

  • Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects Source: Cell (2014)[1]

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) Source: Journal of Lipid Research (2021)

  • Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation Source: Journal of the American Chemical Society (2017)

  • Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis Source: Cell Metabolism (2018)

  • 10(R)-PAHSA Product Information & Biological Context Source: Cayman Chemical

Sources

Exploratory

The Metabolic Interactome of 10(R)-PAHSA: Mechanisms, Analysis, and Translational Potential

Topic: Metabolic Effects of 10(R)-PAHSA in Insulin Resistance Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery of Fatty Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Effects of 10(R)-PAHSA in Insulin Resistance Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) marked a paradigm shift in lipid biology, identifying a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1] While 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) garnered initial attention, 10-PAHSA (specifically the 10(R) isomer) has emerged as a critical bioactive regioisomer, particularly in the context of high-fat diet (HFD) adaptation and glucose-stimulated insulin secretion (GSIS).

This guide synthesizes the molecular pharmacodynamics of 10-PAHSA, delineating its dual-action agonism on GPR120 and GPR40, its direct effects on GLUT4 trafficking, and the rigorous analytical protocols required to distinguish it from its isomers in complex biological matrices.

Part 1: Molecular Architecture & Pharmacodynamics

The Structural Basis of Bioactivity

10-PAHSA consists of palmitic acid esterified to the 10-hydroxy position of stearic acid.[2] Unlike traditional lipids that serve primarily as fuel or membrane components, 10-PAHSA functions as a lipokine—a signaling lipid secreted by adipose tissue that regulates systemic metabolism.

  • Chirality Matters: The biological synthesis of hydroxy fatty acids is stereoselective. Evidence suggests the (R)-enantiomer is the predominant bioactive form in mammalian tissues, though racemic mixtures are often used in in vitro screening.

  • Regioisomer Specificity: While 5-PAHSA and 9-PAHSA are downregulated in insulin resistance, 10-PAHSA shows distinct regulation patterns, often accumulating in triglyceride pools during HFD feeding, potentially as a bioactive reservoir.

Dual-Receptor Signaling Mechanism

10-PAHSA operates through two distinct G-Protein Coupled Receptors (GPCRs), creating a synergistic effect on glucose homeostasis:

  • GPR120 (FFAR4) – The Anti-Inflammatory Axis:

    • Location: Macrophages (Kupffer cells, ATMs) and Adipocytes.

    • Mechanism: 10-PAHSA binding recruits

      
      -arrestin-2, which inhibits the TAB1/TAK1 complex. This prevents the phosphorylation of IKK
      
      
      
      and subsequent NF-
      
      
      B activation.
    • Outcome: Reduction in TNF-

      
       and IL-6 secretion; shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophage phenotype.
      
  • GPR40 (FFAR1) – The Secretagogue Axis:

    • Location: Pancreatic

      
      -cells.[3]
      
    • Mechanism: Activation leads to G

      
      q-mediated intracellular Ca
      
      
      
      mobilization.
    • Outcome: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS).[4][5] Note: 10-PAHSA has been shown to increase GSIS by ~30% in high-glucose conditions.[6]

Direct GLUT4 Translocation

Independent of insulin receptor phosphorylation, PAHSAs enhance glucose uptake in adipocytes. They facilitate the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, likely via a GPR120-mediated G


q/11 pathway that intersects with Rho-family GTPases.
Visualization: The 10-PAHSA Signaling Cascade

G cluster_Adipocyte Adipocyte / Macrophage cluster_BetaCell Pancreatic Beta-Cell PAHSA 10(R)-PAHSA GPR120 GPR120 (FFAR4) PAHSA->GPR120 GPR40 GPR40 (FFAR1) PAHSA->GPR40 BetaArr Beta-Arrestin-2 GPR120->BetaArr GLUT4 GLUT4 Translocation GPR120->GLUT4 NFkB NF-kB Complex BetaArr->NFkB Inhibits Inflam Inflammation (TNF-a, IL-6) NFkB->Inflam Glucose Glucose Uptake GLUT4->Glucose Calcium Intracellular Ca2+ GPR40->Calcium Insulin Insulin Secretion (GSIS) Calcium->Insulin

Figure 1: Dual-mechanism signaling of 10-PAHSA affecting inflammation, glucose uptake, and insulin secretion.

Part 2: Comparative Metabolic Data

The following table synthesizes data from key studies (Yore et al., 2014; Aryal et al., 2021) comparing the bioactivity of PAHSA isomers.

Parameter9-PAHSA10-PAHSA5-PAHSAControl (Vehicle)
GSIS Potentiation (20mM Glucose)+25-35%+22-30% +20-25%Baseline
Anti-Inflammatory Potency (LPS challenge)High (IC50 ~5µM)High ModerateN/A
HFD Regulation (Adipose)DecreasedElevated (TG pool) DecreasedN/A
Primary Receptor GPR120 / GPR40GPR120 / GPR40 GPR120N/A

Key Insight: While 9-PAHSA is the most abundant circulating isomer, 10-PAHSA retains near-equivalent potency in insulin secretion and anti-inflammatory signaling, making it a viable therapeutic target or biomarker.

Part 3: Analytical Methodologies (Targeted Lipidomics)

Trustworthiness Warning: The primary failure mode in FAHFA research is the inability to chromatographically separate regioisomers (e.g., separating 9-PAHSA from 10-PAHSA). Standard reverse-phase C18 columns often co-elute these isomers.

Protocol A: Isomer-Specific LC-MS/MS Quantification

Objective: Quantify 10-PAHSA levels in plasma or adipose tissue with isomer resolution.

  • Internal Standard Spiking:

    • Add 10 pmol of d31-9-PAHSA (deuterated standard) to the sample before extraction to account for recovery losses.

    • Note: d31-10-PAHSA is preferred if commercially available; otherwise, d31-9-PAHSA serves as a surrogate due to similar ionization efficiency.

  • Biphasic Extraction:

    • Homogenize tissue in PBS.

    • Perform extraction using Chloroform:Methanol (2:1) .

    • Vortex vigorously, centrifuge at 3000g for 10 min.

    • Collect the lower organic phase. Dry under N2 gas.

  • Solid Phase Extraction (SPE) Enrichment (Crucial Step):

    • Reconstitute in Hexane.

    • Load onto a Strata SI-1 Silica cartridge .

    • Elute neutral lipids (Triglycerides) with Hexane:Ethyl Acetate (95:5). Discard.

    • Elute FAHFAs with Ethyl Acetate:Methanol (100:0 to 90:10) .

  • LC-MS/MS Parameters:

    • Column: Waters Acquity BEH C18 is insufficient for isomer separation. Use a ChiralPak IA-3 or equivalent specialized lipid column for enantiomer separation, or a high-efficiency C18 (150mm length) with optimized gradients for regioisomer separation.

    • Mobile Phase:

      • A: Water (0.1% Acetic Acid)

      • B: Acetonitrile/Isopropanol (0.1% Acetic Acid)

    • MRM Transitions (Negative Mode):

      • Precursor: m/z 537.5 (PAHSA)

      • Product: m/z 255.2 (Palmitate)

      • Validation: The ratio of the 255.2 fragment confirms the palmitic acid tail.

Visualization: Analytical Workflow

Workflow Sample Plasma/Tissue Spike Spike Internal Std (d31-PAHSA) Sample->Spike Extract Liquid-Liquid Extraction (CHCl3:MeOH) Spike->Extract SPE SPE Enrichment (Remove TGs) Extract->SPE LCMS LC-MS/MS (MRM) m/z 537.5 -> 255.2 SPE->LCMS Data Quantification LCMS->Data

Figure 2: Validated workflow for extraction and quantification of low-abundance FAHFAs.

Part 4: Experimental Protocols for Biological Validation

Protocol B: Assessing Insulin Sensitization (In Vitro)

Cell Model: 3T3-L1 Adipocytes (Fully differentiated, Day 8-10).

  • Starvation: Serum-starve cells in DMEM + 0.2% BSA for 4 hours.

  • Treatment:

    • Control: DMSO (Vehicle).[6]

    • Experimental: 10-PAHSA (10 µM) .

    • Positive Control: Rosiglitazone (1 µM).

    • Incubate for 24 hours (chronic) or 1 hour (acute).

  • Insulin Stimulation: Treat with sub-maximal insulin (1-5 nM) for 20 minutes.

  • Assay: [3H]-2-Deoxyglucose uptake assay.

    • Self-Validation: 10-PAHSA should augment glucose uptake only in the presence of insulin (sensitization) or show a modest effect alone (basal uptake).

Protocol C: Anti-Inflammatory Assay

Cell Model: RAW 264.7 Macrophages.

  • Pre-treatment: Incubate cells with 10-PAHSA (10-20 µM) for 1 hour.

  • Challenge: Add LPS (100 ng/mL) for 6 hours.

  • Readout: qPCR for Tnfa, Il6, Il1b.

    • Expectation: >40% reduction in cytokine mRNA relative to LPS+Vehicle.

Part 5: Translational Challenges & Scientific Integrity

The "Replication Crisis" in FAHFA Biology

Several groups (e.g., Pflimlin et al.) reported difficulties in replicating the robust metabolic effects initially described. As a scientist, you must control for these variables:

  • Microbiome Influence: FAHFA levels are influenced by gut microbiota. Mice in different facilities (germ-free vs. standard) have vastly different baseline FAHFA levels.

  • Stress Hyperglycemia: Handling stress in mice can mask the subtle glucose-lowering effects of PAHSAs. Clamp studies are superior to simple GTTs.

  • Hydrolysis: PAHSAs are rapidly hydrolyzed by FAHFA-specific lipases (e.g., AIG1, ADTRP). Using hydrolase inhibitors during experiments may be necessary to maintain bioavailability.

Synthesis & Stability

10-PAHSA is susceptible to oxidative degradation if stored improperly.

  • Storage: -80°C under Argon.

  • Vehicle: Solubilize in DMSO, then dilute in PBS/BSA immediately before use. Avoid ethanol if possible for cell culture to prevent ester transesterification artifacts.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][4] Cell, 159(2), 318-332.[1][4] Link

  • Aryal, P., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62. Link

  • Syed, I., et al. (2018). PAHSA treatment improves glucose homeostasis and insulin sensitivity in mice with diet-induced obesity.[7] Diabetes, 67(1), 1-13. Link

  • Brejchova, K., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation.[4] Progress in Lipid Research, 79, 101053.[4] Link

  • Pflimlin, E., et al. (2018). Acute and chronic administration of PAHSAs has no beneficial metabolic effects in mice. Cell Metabolism, 28(1), 2-4. Link

  • Kahn, B. B., et al. (2019). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 29(4), 793-795. Link

Sources

Foundational

Molecular Structure and Stereochemistry of 10(R)-PAHSA: A Technical Guide

Executive Summary 10(R)-PAHSA (10-(Palmitoyloxy)octadecanoic acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] First identified in glucose-tolerant AG4OX mice, it acts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10(R)-PAHSA (10-(Palmitoyloxy)octadecanoic acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] First identified in glucose-tolerant AG4OX mice, it acts as an endogenous ligand for the G-protein coupled receptor GPR120 (FFAR4) , exerting potent anti-inflammatory and insulin-sensitizing effects.

This guide details the molecular architecture, chemo-enzymatic synthesis, and analytical protocols required to distinguish 10(R)-PAHSA from its regioisomer (9-PAHSA) and enantiomer (10(S)-PAHSA).

Molecular Architecture & Stereochemistry

Chemical Identity
  • Common Name: 10(R)-PAHSA

  • IUPAC Name: (R)-10-(Palmitoyloxy)octadecanoic acid

  • Molecular Formula: C₃₄H₆₆O₄

  • Molecular Weight: 538.9 g/mol

  • CAS Number: 2270844-02-3 (for the R-isomer specific entry)

Stereochemical Configuration

The defining feature of 10(R)-PAHSA is the chiral center at the C-10 position of the stearic acid backbone.

  • Chiral Center: Carbon-10 of the octadecanoic acid chain.

  • Substituents (Priority Order):

    • -O-CO-C₁₅H₃₁ (Palmitoyloxy group) – Highest priority (Oxygen attached).

    • -C₉H₁₉ (Nonyl chain towards methyl end) – Second priority (Longer alkyl chain).

    • -C₈H₁₆COOH (Octyl chain towards carboxyl end) – Third priority.

    • -H (Hydrogen) – Lowest priority.

  • Configuration: When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 follows a clockwise direction, designating the (R) configuration.

Structural Visualization

The following diagram illustrates the branching structure and the specific ester linkage at C-10.

G cluster_0 10(R)-PAHSA Molecular Structure Palmitic Palmitic Acid Chain (C16:0) Ester Ester Linkage (-COO-) Palmitic->Ester Acyl Donor Chiral Chiral Center (C-10 R-Config) Ester->Chiral O-Linkage Stearic Stearic Acid Backbone (C18:0) Chiral->Stearic Position 10

Caption: Schematic representation of 10(R)-PAHSA showing the esterification of Palmitic Acid to the C-10 position of Stearic Acid.

Chemo-Enzymatic Synthesis Protocol

Synthesis of enantiopure 10(R)-PAHSA is challenging via purely chemical means due to the difficulty of installing the hydroxyl group at C-10 with high stereocontrol. A chemo-enzymatic route utilizing Oleate Hydratase is the industry standard for high purity.

Mechanism of Synthesis[2]
  • Enzymatic Hydration: Oleate hydratase (EC 4.2.1.[2][3][4]53) converts Oleic Acid exclusively into 10(R)-Hydroxystearic Acid (10-HSA) .[2] This enzyme is strictly regioselective (C-10) and stereoselective (R-enantiomer).

  • Chemical Esterification: The resulting 10(R)-HSA is coupled with Palmitoyl Chloride to form the final ester.

Workflow Diagram

Synthesis cluster_synthesis Chemo-Enzymatic Synthesis of 10(R)-PAHSA Oleic Oleic Acid (C18:1 cis-9) HSA 10(R)-Hydroxystearic Acid (>98% ee) Oleic->HSA Hydration (pH 6.5) Enzyme Oleate Hydratase (EC 4.2.1.53) Enzyme->HSA Catalyst Reaction Esterification (Pyridine/DCM, 0°C) HSA->Reaction PalmCl Palmitoyl Chloride PalmCl->Reaction Final 10(R)-PAHSA Reaction->Final Coupling

Caption: Pathway for the stereoselective synthesis of 10(R)-PAHSA utilizing Oleate Hydratase for chiral center installation.

Detailed Protocol
  • Bioconversion: Incubate Oleic Acid (50 mM) with recombinant Oleate Hydratase (from Lactococcus garvieae or Elizabethkingia meningoseptica) in phosphate buffer (pH 6.5) containing FAD (cofactor) at 30°C for 12 hours.

  • Extraction: Acidify to pH 2.0 with HCl and extract with Ethyl Acetate. Evaporate solvent to yield crystalline 10(R)-HSA.

  • Esterification: Dissolve 10(R)-HSA (1 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (2 eq). Dropwise add Palmitoyl Chloride (1.1 eq) at 0°C. Stir at room temperature for 4 hours.

  • Purification: Quench with NaHCO₃. Purify via Silica Gel Flash Chromatography (Hexane:Ethyl Acetate gradient).

Analytical Characterization & Quantification

Differentiation between 9-PAHSA and 10-PAHSA is critical as they are isobaric (same mass).

LC-MS/MS Quantification (MRM Mode)

Targeted lipidomics uses Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI) Negative Mode [-].

  • Collision Energy: 25–35 eV.

AnalytePrecursor Ion (

)
Product Ion (

)
Identity of FragmentType
10-PAHSA 537.5 255.2 Palmitic Acid (FA 16:0)Quantifier
537.5299.310-Hydroxystearic AcidQualifier
537.5281.2Oleic Acid (H₂O loss)Qualifier

Differentiation Note: While 9-PAHSA and 10-PAHSA share the same transitions, they must be separated chromatographically.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Separation: 10-PAHSA typically elutes slightly before 9-PAHSA due to the steric hindrance of the branching point being closer to the methyl terminus, though retention times are very close (often <0.2 min difference). Co-injection with authentic standards is mandatory.

Chiral Separation (R vs S)

To confirm the (R) stereochemistry, use Chiral HPLC.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH).

  • Mobile Phase: Methanol/Water/Formic Acid (96:4:0.1).

  • Order of Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer in this system.

Biological Mechanism

10(R)-PAHSA functions as a "lipokine" (lipid hormone).

Signaling Pathway
  • Receptor: GPR120 (FFAR4) . 10(R)-PAHSA binds to the extracellular domain of GPR120 on adipocytes and macrophages.

  • Action:

    • Adipocytes: Stimulates GLUT4 translocation

      
       Increased Glucose Uptake.
      
    • Macrophages: Inhibits NF-

      
      B signaling 
      
      
      
      Reduced secretion of pro-inflammatory cytokines (TNF-
      
      
      , IL-6).
  • Metabolic Stability: Unlike 9(S)-PAHSA, which is rapidly hydrolyzed by Carboxyl Ester Lipase (CEL), the (R)-isomers (including 9(R) and 10(R)) are more stable in vivo, contributing to their accumulation in adipose tissue.

Signaling cluster_cell Adipocyte / Macrophage Signaling Ligand 10(R)-PAHSA Receptor GPR120 (FFAR4) Ligand->Receptor Binding Gprot Gq/11 Receptor->Gprot Activation Effect1 GLUT4 Translocation Gprot->Effect1 Adipocyte Effect2 Inhibition of NF-κB Gprot->Effect2 Macrophage

Caption: Signal transduction pathway of 10(R)-PAHSA mediated by GPR120 activation.[5]

References

  • Yore, M. M., et al. (2014).[1] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1][6][7] Cell, 159(2), 318-332.[1] Link

  • Kuda, O., et al. (2016). "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 1052–1063. Link

  • Engleder, M., et al. (2015). "Oleate hydratase from Elizabethkingia meningoseptica: a robust biocatalyst for the production of 10-hydroxystearic acid." Microbial Cell Factories, 14, 145. Link

  • Aryal, P., et al. (2021).[1] "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." Journal of Lipid Research, 62, 100108.[1][8] Link[1]

  • Brejchova, K., et al. (2020). "Understanding FAHFAs: From structure to metabolic regulation." Progress in Lipid Research, 79, 101053. Link

Sources

Exploratory

The Therapeutic Potential of 10(R)-PAHSA for Type 2 Diabetes: An In-depth Technical Guide

Foreword: A New Frontier in Endogenous Lipid Signaling for Metabolic Disease The global rise of type 2 diabetes (T2D) necessitates a continuous search for novel therapeutic strategies that address the core pathophysiolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Endogenous Lipid Signaling for Metabolic Disease

The global rise of type 2 diabetes (T2D) necessitates a continuous search for novel therapeutic strategies that address the core pathophysiological pillars of the disease: insulin resistance and pancreatic β-cell dysfunction. While numerous pharmacological agents exist, the discovery of endogenous signaling molecules that regulate glucose homeostasis offers a promising avenue for developing more targeted and physiologically attuned therapies. Among these, the family of fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a particularly compelling class of lipids with potent anti-diabetic and anti-inflammatory properties. This guide focuses specifically on 10(R)-palmitic acid hydroxystearic acid (10(R)-PAHSA), a member of the PAHSA subfamily, and delves into its therapeutic potential for T2D. We will explore its mechanism of action, present key preclinical evidence, and provide detailed experimental protocols for its investigation, offering a comprehensive resource for researchers and drug development professionals in the field of metabolic disease.

The Discovery and Significance of PAHSAs in Metabolic Health

PAHSAs were first identified through lipidomic analysis of adipose tissue from mice overexpressing the glucose transporter GLUT4, a model of enhanced insulin sensitivity.[1] These mice, despite being obese, exhibited improved glucose tolerance, suggesting the presence of beneficial, endogenously produced molecules. Subsequent research revealed that PAHSA levels are diminished in the serum and adipose tissue of insulin-resistant humans and in mouse models of T2D, and that their levels correlate positively with insulin sensitivity.[2] Administration of PAHSAs to these models has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce adipose tissue inflammation.[1][2][3] These findings have positioned PAHSAs, including the 10(R) isomer, as critical signaling lipids in the maintenance of metabolic homeostasis and as potential therapeutic agents for T2D.[4][5]

Mechanism of Action: A Multi-pronged Approach to Glucose Regulation

The therapeutic effects of 10(R)-PAHSA in the context of T2D are not mediated by a single pathway but rather through a coordinated series of actions on key metabolic tissues and signaling cascades. The primary mechanisms involve the activation of G-protein coupled receptors (GPCRs), modulation of inflammatory responses, and direct effects on pancreatic β-cells.

G-Protein Coupled Receptor (GPCR) Activation

10(R)-PAHSA and other PAHSA isomers are known to be agonists for at least two key GPCRs involved in metabolic regulation: GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[4][6]

  • GPR120 Activation and Insulin Sensitization: GPR120 is highly expressed in adipose tissue and macrophages. Activation of GPR120 by PAHSAs in adipocytes enhances insulin-stimulated glucose uptake.[1] In macrophages, GPR120 activation mediates potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway.[7] This reduction in chronic low-grade inflammation, a hallmark of obesity and T2D, contributes significantly to improved systemic insulin sensitivity.

  • GPR40 Activation and Insulin Secretion: GPR40 is predominantly expressed in pancreatic β-cells. PAHSAs, acting as GPR40 agonists, augment glucose-stimulated insulin secretion (GSIS).[2][5] This effect is crucial for restoring β-cell function, which is often impaired in T2D.

The dual agonism of GPR120 and GPR40 by 10(R)-PAHSA provides a powerful, synergistic approach to tackling both insulin resistance and impaired insulin secretion.

GPR_Signaling cluster_adipocyte Adipocyte cluster_macrophage Macrophage cluster_beta_cell Pancreatic β-cell PAHSA1 10(R)-PAHSA GPR120 GPR120 PAHSA1->GPR120 Binds Insulin_Sensitivity Increased Insulin Sensitivity (Enhanced Glucose Uptake) GPR120->Insulin_Sensitivity Leads to PAHSA2 10(R)-PAHSA GPR120_M GPR120 PAHSA2->GPR120_M Binds Anti_Inflammation Anti-inflammatory Effects (Reduced Cytokine Release) GPR120_M->Anti_Inflammation Leads to PAHSA3 10(R)-PAHSA GPR40 GPR40 PAHSA3->GPR40 Binds Insulin_Secretion Augmented Glucose-Stimulated Insulin Secretion (GSIS) GPR40->Insulin_Secretion Leads to InVivo_Workflow start Animal Acclimatization and Diet Induction treatment 10(R)-PAHSA or Vehicle Administration start->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) treatment->itt clamp Hyperinsulinemic-Euglycemic Clamp treatment->clamp analysis Biochemical and Molecular Analysis ogtt->analysis itt->analysis tissue Tissue Collection (Adipose, Liver, Pancreas) clamp->tissue tissue->analysis

Figure 2: Workflow for in vivo assessment of 10(R)-PAHSA's metabolic effects.

4.1.1. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the ability of mice to clear an oral glucose load, reflecting overall glucose homeostasis.

  • Protocol:

    • Fast mice for 6 hours prior to the experiment.

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a 2 g/kg body weight glucose solution via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

    • Calculate the area under the curve (AUC) for glucose excursion.

4.1.2. Insulin Tolerance Test (ITT)

  • Objective: To evaluate systemic insulin sensitivity by measuring the response to an exogenous insulin challenge.

  • Protocol:

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose.

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Express results as a percentage of initial blood glucose.

4.1.3. Hyperinsulinemic-Euglycemic Clamp

  • Objective: The gold-standard method to quantify insulin sensitivity in vivo.

  • Protocol:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for a 5-7 day recovery.

    • Fast mice for 5 hours.

    • Infuse a priming dose of human insulin followed by a constant infusion to achieve hyperinsulinemia.

    • Monitor blood glucose every 10 minutes from the arterial catheter.

    • Infuse a variable rate of glucose to maintain euglycemia (basal glucose levels).

    • The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

In Vitro Assessment of Cellular Function

4.2.1. Glucose Uptake in 3T3-L1 Adipocytes

  • Objective: To measure the direct effect of 10(R)-PAHSA on insulin-stimulated glucose transport in fat cells.

  • Protocol:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve mature adipocytes for 2-4 hours.

    • Pre-incubate cells with or without 10(R)-PAHSA for a specified time.

    • Stimulate cells with insulin (e.g., 100 nM) for 20-30 minutes.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.

    • Wash cells to remove extracellular 2-NBDG.

    • Measure intracellular fluorescence using a plate reader.

4.2.2. Static Insulin Secretion from Isolated Pancreatic Islets

  • Objective: To determine the effect of 10(R)-PAHSA on glucose-stimulated insulin secretion from pancreatic β-cells.

  • Protocol:

    • Isolate pancreatic islets from mice by collagenase digestion and density gradient centrifugation.

    • Pre-incubate islets in low glucose (e.g., 2.8 mM) buffer for 1 hour.

    • Incubate groups of islets in low glucose, high glucose (e.g., 16.7 mM), and high glucose + 10(R)-PAHSA for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Normalize insulin secretion to the number of islets or total insulin content.

Future Directions and Therapeutic Outlook

The compelling preclinical data for PAHSAs, including the promising profile of the 10(R) isomer, strongly support their continued investigation as a novel therapeutic class for T2D. Future research should focus on several key areas:

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of 10(R)-PAHSA in humans with T2D. [8][9]* Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of orally administered 10(R)-PAHSA is crucial for optimizing dosing and formulation.

  • Long-term Safety: While endogenous molecules are generally considered to have a favorable safety profile, long-term studies are needed to confirm the safety of pharmacological doses of 10(R)-PAHSA.

  • Combination Therapies: Investigating the synergistic effects of 10(R)-PAHSA with existing anti-diabetic medications could lead to more effective treatment regimens.

References

  • Rubin de Celis, M. F., et al. (2022). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. Proceedings of the National Academy of Sciences, 119(47), e2210935119. [Link]

  • Zhou, P., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Journal of Clinical Investigation, 129(10), 4138-4150. [Link]

  • Zhou, P., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. PubMed, 31449056. [Link]

  • Vijayakumar, A., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 121(28), e2318691121. [Link]

  • Wang, Y. M., et al. (2021). A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy. Aging, 13(2), 2035–2050. [Link]

  • Kuda, O., et al. (2021). Specific FAHFAs Predict Worsening Glucose Tolerance in Non-Diabetic Relatives of People with Type 2 Diabetes. ResearchGate. [Link]

  • Hammarstedt, A., et al. (2017). Serum levels of PAHSAs and characterization of glucose and insulin... ResearchGate. [Link]

  • Wen, J., et al. (2024). S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes. CNS Neuroscience & Therapeutics, 31(5), e70417. [Link]

  • Bandak, A., et al. (2018). PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. Journal of Clinical Investigation, 128(9), 3957-3962. [Link]

  • Wen, J., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. PubMed Central. [Link]

  • Wen, J., et al. (2025). S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation. CNS Neuroscience & Therapeutics, 31(5), e70417. [Link]

  • Pflimlin, E., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology, 14, 1196492. [Link]

  • Wen, J., et al. (2025). 9- PAHSA Protects Against High- Fat Diet- Induced Diabetes- Associated Cognitive Impairment via Gut Microbiota Regulation. CNS Neuroscience & Therapeutics. [Link]

  • Vijayakumar, A., et al. (2023). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice. bioRxiv. [Link]

  • Pettus, J. H., et al. (2024). Early-Onset Type 2 Diabetes and Tirzepatide Treatment: A Post Hoc Analysis From the SURPASS Clinical Trial Program. PubMed. [Link]

  • Oh, D. Y., & Walenta, E. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]

  • Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids. PubMed Central. [Link]

  • Kushnir, M. M., et al. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. PubMed. [Link]

  • Zeyda, M., et al. (2007). Human adipose tissue macrophages are of an anti-inflammatory phenotype but capable of excessive pro-inflammatory mediator production. PubMed. [Link]

  • ClinicalTrials.gov. (2021). A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Not Controlled With Diet and Exercise Alone (SURPASS-1). [Link]

  • Rubin de Celis, M. F., et al. (2022). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. PNAS. [Link]

  • Shimadzu. (2017). Development of bioanalytical method for determination of intact human insulin from plasma using LC/MS/MS ASMS 2017 WP 659. [Link]

  • Heise, T., et al. (2023). Patient-Reported Outcomes in People with Type 2 Diabetes Receiving Tirzepatide in the SURPASS Clinical Trial Programme. PubMed. [Link]

  • Valdebenito, S., et al. (2025). Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness-and anxiety-like behaviors. ResearchGate. [Link]

  • American Diabetes Association. (2019). GLP-1 Agonists in T2D: Cardiovascular Outcomes Data. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Extraction and Quantification of 10(R)-PAHSA from Plasma

Abstract & Introduction Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 10-PAHSA (Palmitic Acid Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid), specifically the 10(R)-isomer, has emerged as a critical biomarker for insulin sensitivity and metabolic health.

Extracting 10-PAHSA from plasma presents unique challenges:

  • Low Abundance: Endogenous levels are in the nanomolar range, requiring high-sensitivity extraction.

  • Isomer Complexity: It co-exists with regioisomers (e.g., 9-PAHSA, 5-PAHSA) that share identical mass-to-charge (m/z) ratios, necessitating chromatographic resolution.

  • Matrix Interference: Plasma is rich in triglycerides (TGs) and phospholipids that can suppress ionization.

This protocol details a Targeted Acidified Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS . Unlike generic lipid extractions (e.g., Bligh-Dyer), this method utilizes acidification to protonate the PAHSA carboxyl group, driving it into a non-polar organic phase while minimizing phospholipid contamination.

Pre-Analytical Considerations (The "Why")

To ensure data integrity, the following pre-analytical variables must be controlled.

  • Enzymatic Degradation: Plasma contains active lipases that can hydrolyze the ester bond of PAHSA.

    • Action: Use EDTA tubes (inhibits metallo-lipases) and process samples on ice immediately.

  • Oxidation: The long alkyl chains are susceptible to oxidation.

    • Action: Add Butylated Hydroxytoluene (BHT) to the collection tubes or immediate extraction buffer.

  • Adsorption: FAHFAs are "sticky" lipids.

    • Action: Use glass inserts and low-binding tubes. Avoid plasticware where possible during the organic phase steps.

Reagents & Equipment

CategoryItemSpecification
Standards Internal Standard (ISTD)10-PAHSA-d9 or 13C4-9-PAHSA (Isotope labeled)
Target Analyte10(R)-PAHSA Standard
Solvents Ethyl AcetateLC-MS Grade
Hexane / CyclohexaneLC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterMilli-Q / LC-MS Grade
Additives Acetic Acid or Formic AcidGlacial / 98%+
Ammonium AcetateLC-MS Grade
Equipment LC-MS/MS SystemTriple Quadrupole (e.g., Sciex 6500+, Agilent 6495)
ColumnC18 Reverse Phase (e.g., Waters Acquity BEH C18)

Experimental Workflow

The following diagram illustrates the critical path for extracting 10-PAHSA while maintaining sample integrity.

PAHSA_Extraction Plasma Plasma Sample (EDTA + BHT) Spike Spike Internal Standard (10-PAHSA-d9) Plasma->Spike Acidify Acidification (pH 3-4 with Formic Acid) Spike->Acidify Protonate COOH Extract Biphasic Extraction (Ethyl Acetate/Hexane) Acidify->Extract Add Solvent PhaseSep Phase Separation (Centrifuge 4°C) Extract->PhaseSep Organic Collect Upper Organic Layer (Enriched FAHFAs) PhaseSep->Organic Lipids Partition Up Dry Nitrogen Evaporation (Avoid heat >35°C) Organic->Dry Recon Reconstitution (50% MeOH) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Workflow for targeted extraction of 10-PAHSA. Acidification is the critical control point.

Detailed Protocol

Step 1: Sample Preparation & Spiking
  • Thaw plasma samples on wet ice.

  • Transfer 100 µL of plasma to a 1.5 mL glass centrifuge tube.

  • ISTD Addition: Add 10 µL of Internal Standard solution (10-PAHSA-d9, 500 nM in MeOH).

    • Why: Corrects for extraction efficiency and ionization suppression.

  • Vortex gently for 10 seconds and incubate on ice for 5 minutes to allow equilibration.

Step 2: Acidification (Critical Step)
  • Add 300 µL of PBS (Phosphate Buffered Saline).

  • Add 10 µL of 1M Formic Acid (or Glacial Acetic Acid).

    • Target: pH ~3.5.

    • Mechanism:[3][4] PAHSAs are weak acids. At neutral pH, they are ionized (R-COO⁻) and water-soluble. Acidification protonates them (R-COOH), making them hydrophobic and extractable into the organic layer.

Step 3: Organic Extraction
  • Add 1 mL of Ethyl Acetate/Hexane (80:20 v/v) .

    • Note: Ethyl acetate is preferred over Chloroform for FAHFAs as it extracts fewer phospholipids, resulting in a cleaner baseline.

  • Vortex vigorously for 5 minutes (or use a bead beater at low speed).

  • Centrifuge at 3,000 x g for 10 minutes at 4°C .

  • You will see two layers:

    • Top Layer: Organic phase (Contains 10-PAHSA).

    • Bottom Layer: Aqueous phase (Salts, proteins).

    • Interface: Protein crash.

Step 4: Recovery & Drying
  • Carefully transfer the top organic layer (~800 µL) to a new glass vial.

  • Optional Repeat: For higher recovery (>95%), re-extract the bottom layer with another 500 µL of solvent and combine.

  • Dry the combined organic extract under a gentle stream of Nitrogen gas.

    • Warning: Do not heat above 35°C to prevent ester hydrolysis.

Step 5: Reconstitution
  • Reconstitute the dry residue in 100 µL of Methanol .

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer supernatant to an LC vial with a glass insert.

LC-MS/MS Methodology

To distinguish 10-PAHSA from its regioisomers (e.g., 9-PAHSA), chromatographic resolution is mandatory.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

  • Temperature: 40°C.[4][5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mobile Phases:

  • A: Water + 5 mM Ammonium Acetate (pH ~9 with NH₄OH).

  • B: Methanol/Acetonitrile (90:10) + 5 mM Ammonium Acetate.[2]

  • Note: Alkaline pH improves negative mode ionization for FAHFAs.

Gradient:

Time (min) % B Description
0.0 50 Initial loading
2.0 50 Desalting
12.0 95 Elution of PAHSAs
15.0 95 Wash
15.1 50 Re-equilibration

| 18.0 | 50 | End |

Mass Spectrometry (MRM) Parameters[2][6]
  • Ionization: Electrospray Ionization (ESI) Negative Mode [-].

  • Key Physics: 10-PAHSA (m/z 537.5) fragments into Palmitic Acid (m/z 255.2).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
10-PAHSA 537.5255.228Quantifier
10-PAHSA 537.5281.230Qualifier
ISTD (d9) 546.5255.228Reference

Data Analysis & Validation

Regioisomer Separation

10-PAHSA and 9-PAHSA are chemically identical except for the ester position. They cannot be separated by mass alone.

  • Validation Check: You must run a "Regioisomer Mix Standard" containing 5-, 9-, and 10-PAHSA.

  • Expected Result: 10-PAHSA typically elutes slightly earlier than 9-PAHSA on a C18 column due to steric folding differences. Ensure baseline resolution (Rs > 1.5) between these peaks.[6]

Calculation


Troubleshooting

IssueProbable CauseSolution
Low Recovery Insufficient AcidificationEnsure pH < 4 before adding organic solvent.
Signal Suppression High TG BackgroundUse SPE (Aminopropyl cartridge) cleanup if direct LLE is too dirty.
Peak Tailing Column OverloadReduce injection volume or increase Ammonium Acetate concentration.
Isomer Co-elution Gradient too steepShallow the gradient between 70-90% B to separate 9- and 10- isomers.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Nature, 514(7520), 68–73.

  • Kuda, O., et al. (2016). N-acyltaurines and acylcarnitines as potential biomarkers of insulin resistance. Cell Metabolism, 23(6), 1221-1222. (Discusses FAHFA extraction nuances).

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Analytical Methods, 12, 5321-5333.

  • BenchChem Protocols. (n.d.). Application Notes and Protocols for the Extraction of FAHFAs.

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Chiral Quantification of 10(R)-PAHSA in Biological Matrices

Abstract This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and stereospecific quantification of 10(R)-palmitic acid hydroxy stear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and stereospecific quantification of 10(R)-palmitic acid hydroxy stearic acid (PAHSA), a bioactive lipid with significant therapeutic potential. The protocol details every critical step from sample preparation in complex biological matrices like plasma and adipose tissue to the intricacies of chiral chromatographic separation and fine-tuned mass spectrometric detection. By elucidating the scientific rationale behind each procedural choice, this guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to accurately measure this promising endogenous lipid mediator.

Introduction: The Significance of 10(R)-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse and potent biological activities. Among them, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered considerable attention for their anti-inflammatory and insulin-sensitizing properties, making them attractive therapeutic targets for metabolic diseases.[1] The biological function of PAHSAs is highly dependent on their isomeric and stereochemical structure. 10(R)-PAHSA is a specific stereoisomer that has been identified in various tissues and is believed to contribute to the overall beneficial effects of this lipid family.[2]

Accurate quantification of specific isomers like 10(R)-PAHSA is paramount to understanding their physiological roles and pharmacological potential. However, the analysis of these lipids is challenging due to their low endogenous concentrations, the presence of numerous structural isomers, and the complexity of the biological matrices in which they are found. This application note provides a detailed, validated method to overcome these challenges using state-of-the-art LC-MS/MS technology.

Method Overview: A Strategic Approach to Specificity and Sensitivity

The accurate quantification of 10(R)-PAHSA necessitates a multi-faceted analytical strategy. This method employs a chiral stationary phase for the chromatographic resolution of the R and S enantiomers, coupled with a highly selective and sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The workflow is designed to ensure robustness, reproducibility, and adherence to rigorous bioanalytical method validation guidelines.[3]

Workflow Overall Analytical Workflow for 10(R)-PAHSA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Matrix (Plasma or Adipose Tissue) IS_Spike Spike with 13C-labeled Internal Standard Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chiral LC Separation Evaporation->LC_Separation MS_Detection MRM Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation Fragmentation Fragmentation of 10-PAHSA in Negative Ion Mode PAHSA [10-PAHSA - H]⁻ (m/z 537.5) Palmitate [Palmitate]⁻ (m/z 255.2) PAHSA->Palmitate Cleavage of ester bond HydroxyStearate [10-Hydroxystearate]⁻ (m/z 299.2) PAHSA->HydroxyStearate Cleavage of ester bond DehydratedStearate [Dehydrated 10-Hydroxystearate]⁻ (m/z 281.2) HydroxyStearate->DehydratedStearate Loss of H₂O

Sources

Method

Application Note: High-Fidelity Chemical Synthesis of 10(R)-PAHSA Standards

Executive Summary & Biological Relevance Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among the structural isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among the structural isomers, 10-PAHSA (where palmitic acid is esterified at the C-10 position of stearic acid) has emerged as a critical signaling molecule.

However, the biological activity of PAHSAs is strictly stereospecific. The 10(R)-PAHSA isomer is the relevant endogenous metabolite, while the (S)-enantiomer often shows reduced or distinct activity. Consequently, the production of analytical standards requires a synthetic route that guarantees regiochemical precision (C-10 vs. C-9) and stereochemical purity (>99% ee).

This guide details a robust, scalable chemical synthesis protocol for 10(R)-PAHSA. Unlike enzymatic routes which may yield mixed isomers, this chemical approach utilizes Noyori asymmetric hydrogenation to set the chiral center with absolute control, ensuring the generated standard is suitable for LC-MS/MS quantitation and biological assays.

Retrosynthetic Analysis

To achieve the target 10(R)-PAHSA, we employ a convergent strategy. The molecule is disconnected at the ester linkage, revealing two key fragments:

  • Fragment A: Palmitic Acid (commercially available).

  • Fragment B: Benzyl (R)-10-hydroxyoctadecanoate (The Chiral Core).

The use of a benzyl ester protecting group for the stearic acid backbone is critical. It allows for final deprotection via hydrogenolysis (


), a neutral condition that preserves the sensitive internal PAHSA ester bond, which would otherwise hydrolyze under basic (LiOH) or acidic (TFA) deprotection conditions.
DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 10(R)-PAHSA Precursor Precursor: Benzyl 10(R)-PAHSA Precursor->Target Hydrogenolysis (Pd/C) FragmentA Fragment A: Palmitic Acid FragmentA->Precursor Steglich Esterification FragmentB Fragment B: Benzyl (R)-10-hydroxyoctadecanoate FragmentB->Precursor + EDC / DMAP StartMat Starting Material: 10-Oxooctadecanoic Acid StartMat->FragmentB Noyori Asymmetric Hydrogenation (Ru-BINAP)

Figure 1: Retrosynthetic disconnection of 10(R)-PAHSA showing the convergent assembly and the origin of chirality.

Critical Reagents & Safety

Key Reagents
  • Catalyst:

    
     (Dichloro[(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)). Note: The (R)-BINAP ligand yields the (R)-alcohol in this substrate class.
    
  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Starting Material: 10-Oxooctadecanoic acid (prepared via Jones oxidation of commercial 10-hydroxystearic acid).

Safety Protocols
  • High Pressure Hydrogenation: The Noyori reduction requires

    
     gas at elevated pressure (approx. 4-10 atm). Use a rated autoclave or Parr reactor.
    
  • Ozone/Oxidants: If preparing the keto-acid precursor via oxidative cleavage, standard peroxide/ozone precautions apply.

Detailed Experimental Protocol

Phase 1: Synthesis of the Chiral Core (Benzyl (R)-10-hydroxyoctadecanoate)

Rationale: We start with the keto-derivative to "reset" any existing stereochemistry, then induce chirality using a ruthenium catalyst. We protect the carboxylic acid as a benzyl ester before the reduction to prevent catalyst interference and simplify purification.

Step 1.1: Benzyl Protection

  • Dissolve 10-oxooctadecanoic acid (10.0 g, 33.5 mmol) in DMF (100 mL).

  • Add

    
     (1.5 eq) and Benzyl Bromide (1.2 eq).
    
  • Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry (

    
    ) and concentrate.[3][4]
    
  • Yield: ~95% of Benzyl 10-oxooctadecanoate.

Step 1.2: Noyori Asymmetric Hydrogenation This is the stereodefining step.

  • In a glovebox/argon atmosphere, charge a high-pressure steel autoclave with Benzyl 10-oxooctadecanoate (5.0 g).

  • Add anhydrous MeOH (50 mL).

  • Add catalyst

    
     (0.5 mol%). Note: Substrate-to-catalyst ratio (S/C) of 200:1 is conservative for high ee.
    
  • Seal the reactor. Purge with

    
     (3x).
    
  • Pressurize to 60 bar (approx 870 psi)

    
    .
    
  • Stir at 50°C for 24 hours.

  • Workup: Vent carefully. Filter through a pad of silica to remove Ru catalyst. Concentrate.

  • Validation: Analyze a small aliquot via Chiral HPLC (Chiralpak AD-H column) to confirm >98% ee of the (R)-isomer.

Phase 2: Ester Coupling (The PAHSA Assembly)

Rationale: EDC/DMAP coupling is preferred over acid chlorides for palmitic acid to prevent racemization of the sensitive secondary alcohol and to avoid harsh acidic byproducts.

  • Dissolve Palmitic Acid (1.1 eq) and Benzyl (R)-10-hydroxyoctadecanoate (1.0 eq, from Phase 1) in anhydrous

    
     (DCM).
    
  • Add EDC·HCl (1.5 eq) and DMAP (1.5 eq).

  • Stir at RT under

    
     for 16 hours.
    
  • Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of the alcohol.

  • Workup: Wash with 1M HCl (to remove DMAP/EDC urea), then sat.

    
    , then brine.
    
  • Purification: Flash column chromatography (

    
    , 0-10% EtOAc in Hexanes). Isolate Benzyl 10(R)-PAHSA .
    
Phase 3: Global Deprotection

Rationale: Hydrogenolysis removes the benzyl group to release the free acid without touching the internal ester.

  • Dissolve Benzyl 10(R)-PAHSA in EtOAc/EtOH (1:1 v/v).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under a balloon of

    
     (1 atm) at RT for 4-6 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Rinse cake with EtOAc.

  • Concentrate to yield the final 10(R)-PAHSA white solid.

Quality Control & Validation

To certify the material as an "Analytical Standard," it must pass the following criteria.

QC Table: Specification Limits
TestMethodAcceptance Criteria
Identity 1H-NMR (500 MHz, CDCl3)Characteristic multiplet at

4.85 (H-10, methine ester)
Purity HPLC-ELSD / LC-MS>98% area
Stereochemistry Chiral HPLC (Chiralpak IA)>99% ee (R-isomer)
Regiochemistry MS/MS FragmentationDistinct fragment ions vs 9-PAHSA
Mass Spectrometry Validation (LC-MS/MS)

PAHSA isomers (9 vs 10) are difficult to separate on C18 columns. They are best distinguished by their MS/MS fragmentation patterns in negative ion mode (


).
  • Precursor Ion: m/z 537.5

  • 10-PAHSA Key Fragment: m/z 299.3 (10-hydroxystearate fragment) and m/z 255.2 (Palmitate).

  • Differentiation: 9-PAHSA yields a predominant m/z 285 fragment. The ratio of daughter ions confirms the regio-isomer.

DOT Diagram: Workflow & QC Logic

Workflow Start Start: 10-Oxo-Stearate Step1 Step 1: Asymmetric Red. (Ru-BINAP) Start->Step1 Check1 QC: Chiral HPLC (>99% ee?) Step1->Check1 Step2 Step 2: Coupling (Palmitic Acid) Check1->Step2 Pass Fail Reprocess / Discard Check1->Fail Fail (<98% ee) Step3 Step 3: Deprotection (H2, Pd/C) Step2->Step3 Final Final Standard: 10(R)-PAHSA Step3->Final

Figure 2: Production workflow with integrated Chiral QC stop-gate to ensure enantiomeric purity.

References

  • Yore, M. M., et al. (2014).[1][5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[5] Cell, 159(2), 318-332. Link

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Scientific Reports, 7, 45033. Link

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation. Nobel Lecture. Link

  • Kuda, O., et al. (2016).[1] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[5] Diabetes, 65(9), 2585-2600. Link

  • Hamada, T., et al. (2002). Hydrogenation of ketones. Organic Syntheses, 79, 93. (Reference for Ru-BINAP protocols). Link

Sources

Application

Preparation of 10(R)-PAHSA stock solutions for cell culture

Application Note: Preparation of 10(R)-PAHSA Stock Solutions for Cell Culture Abstract & Scope 10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 10(R)-PAHSA Stock Solutions for Cell Culture

Abstract & Scope

10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] Originally identified by Yore et al. (2014), it acts as a high-affinity agonist for the G-protein coupled receptor GPR120 (FFAR4), exhibiting potent anti-diabetic and anti-inflammatory effects.

The Challenge: Like most bioactive lipids, 10(R)-PAHSA is highly lipophilic (LogP > 8). Direct addition of DMSO/Ethanol stocks to aqueous cell culture media often results in rapid, invisible micro-precipitation, leading to erratic bioavailability, "dead" assays, and cytotoxicity artifacts.

The Solution: This guide details the preparation of a self-validating, BSA-conjugated working solution . By pre-complexing 10(R)-PAHSA with Fatty-Acid-Free Bovine Serum Albumin (FAF-BSA), we mimic the endogenous transport mechanism of albumin-bound lipids, ensuring solubility and receptor accessibility.

Physicochemical Profile & Storage

PropertySpecificationNotes
Molecular Weight 538.9 g/mol Significantly heavier than free fatty acids (e.g., Palmitate ~256 g/mol ).
Physical State Liquid solutionUsually supplied in Methyl Acetate (must be removed).[2]
Solubility (DMSO) ~15 mg/mLRecommended for Master Stock.
Solubility (Ethanol) ~20 mg/mLAlternative for Master Stock.
Solubility (PBS) < 0.5 mg/mLDo not dilute directly into PBS without BSA.
Storage -80°CHygroscopic and oxidation-sensitive. Store under inert gas (Argon/N₂).

Pre-Protocol Considerations

  • Glassware vs. Plastic: Lipids adhere avidly to polystyrene and polypropylene. Use glass vials (borosilicate) for all high-concentration steps. Use low-retention tips where possible.

  • The "Methyl Acetate Trap": Commercial 10(R)-PAHSA is often shipped in methyl acetate. This solvent is cytotoxic and volatile. It must be evaporated before reconstituting in DMSO.

  • BSA Selection: You must use Fatty-Acid-Free (FAF) BSA (e.g., Roche, Sigma, or Gemini Bio). Standard BSA contains endogenous lipids that will compete with PAHSA for binding sites and alter experimental baselines.

Workflow Visualization

PAHSA_Workflow cluster_QC QC Checkpoint CommercialVial Commercial Vial (in Methyl Acetate) Evaporation Evaporation (N2 Stream) CommercialVial->Evaporation Remove Solvent MasterStock Master Stock (10-20 mM in DMSO) Evaporation->MasterStock Reconstitute Conjugation Conjugation Step (37°C, Vortex) MasterStock->Conjugation Dropwise Addition BSA_Prep FAF-BSA Prep (10% w/v in PBS) BSA_Prep->Conjugation Carrier WorkingSol Working Solution (BSA-Complexed) Conjugation->WorkingSol Stable Complex Cells Cell Treatment (Final: 10-50 µM) WorkingSol->Cells Dilute

Figure 1: Critical workflow for converting solvent-based lipid to a bioavailable BSA-complex.

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration anhydrous stock.

  • Evaporation:

    • Transfer the required volume of 10(R)-PAHSA (supplied in methyl acetate) to a clean glass vial.

    • Evaporate the solvent using a gentle stream of Nitrogen or Argon gas.

    • Tip: Rotate the vial to create a thin film on the bottom walls; this aids re-solubilization.

  • Reconstitution:

    • Calculate the volume of high-grade anhydrous DMSO required to reach 10 mM .

    • Calculation: For 1 mg of 10(R)-PAHSA (MW 538.9):

      
      
      
    • Add DMSO to the lipid film.

  • Solubilization:

    • Vortex vigorously for 30 seconds.

    • If the solution is hazy, warm briefly to 37°C. The solution must be crystal clear.

  • Storage:

    • Aliquot into single-use glass vials (to avoid freeze-thaw cycles).

    • Purge with Argon/Nitrogen, cap tightly, and store at -80°C.

Protocol B: Preparation of BSA-Conjugated Working Solution

Objective: Create a "Cell-Ready" stock where PAHSA is shielded by BSA, preventing precipitation in media. This is the most critical step for reproducibility.

Reagents:

  • Master Stock (10 mM in DMSO) from Protocol A.

  • Fatty-Acid-Free (FAF) BSA.[3]

  • PBS (Phosphate Buffered Saline) or Serum-Free Media.

Procedure:

  • Prepare Vehicle Carrier (10% BSA):

    • Dissolve FAF-BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm).

    • Note: High BSA concentration facilitates rapid conjugation.

  • Conjugation (The "Dropwise" Method):

    • Pre-warm the 10% BSA solution to 37°C .

    • While vortexing the BSA solution at medium speed, add the 10 mM PAHSA Master Stock dropwise .

    • Target Ratio: A 1:10 dilution is standard for the intermediate stock.

      • Example: Add 100 µL of 10 mM PAHSA to 900 µL of 10% BSA.

      • Result: 1 mM PAHSA in 9% BSA / 10% DMSO.

  • Incubation:

    • Incubate the mixture at 37°C for 15–30 minutes with continuous gentle agitation (shaker or rotator).

    • Mechanism:[4][5][6] This allows the hydrophobic lipid tails to bury into the albumin binding pockets.

  • Final Dilution into Cells:

    • Dilute this "1 mM BSA-Conjugated Stock" directly into your cell culture media to reach the final assay concentration (typically 10–50 µM).

    • Vehicle Control: Perform the exact same steps using pure DMSO (without lipid) added to BSA.

Quality Control & Troubleshooting

Self-Validating the System: Before treating cells, hold the vial up to a light source.

  • Clear/Slightly Opalescent: Successful conjugation.

  • Cloudy/Visible Particulates: Failed conjugation (Lipid crashed out). Discard and restart.

IssueProbable CauseCorrective Action
Precipitation in Media Direct addition of DMSO stock to media.MUST use the BSA conjugation protocol (Protocol B).
High Cytotoxicity Methyl Acetate residue or DMSO toxicity.Ensure full evaporation of shipping solvent. Keep final DMSO < 0.5%.[6][7]
No Biological Effect Lipid oxidation or adsorption to plastic.Use fresh aliquots; use glass vials for stocks; ensure FAF-BSA is used.
Variable Results Inconsistent BSA conjugation.Standardize the temperature (37°C) and mixing speed during conjugation.

Mechanistic Logic (Why this works)

Mechanism Lipid Free 10(R)-PAHSA (Hydrophobic) Media Aqueous Media Lipid->Media Direct Add BSA FAF-BSA (Hydrophobic Pocket) Lipid->BSA Protocol B Precip Micelle/Precipitate (Biologically Inactive) Media->Precip Thermodynamic Rejection Complex PAHSA-BSA Complex (Soluble & Bioavailable) BSA->Complex Binding Receptor GPR120 Receptor (Cell Surface) Complex->Receptor Delivery

Figure 2: Mechanism of Action. BSA acts as a chaperone, preventing the thermodynamic rejection (precipitation) of the lipid in aqueous environments.

References

  • Yore, M. M., et al. (2014).[8][9][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[8][9][10][11] Cell, 159(2), 318-332.[1][4][8][9][10]

  • Cayman Chemical. (n.d.).[12] 10-PAHSA Product Information & Solubility Data.

  • Seahorse Bioscience. (2012). Preparation of BSA-Conjugated Palmitate for Cell Analysis. Agilent Technologies Application Note.

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR120, which mediates their anti-diabetic effects.[4][10] Cell Metabolism, 27(2), 419-431.

Sources

Method

Enzymatic synthesis of 10(R)-PAHSA using CalA lipases

Application Note: High-Fidelity Enzymatic Synthesis of 10(R)-PAHSA using Candida antarctica Lipase A (CalA) Executive Summary Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enzymatic Synthesis of 10(R)-PAHSA using Candida antarctica Lipase A (CalA)

Executive Summary

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 10-PAHSA (Palmitic Acid ester of 10-Hydroxy Stearic Acid) has emerged as a critical bioactive target.

Chemical synthesis of 10-PAHSA is plagued by the need for harsh protecting groups and poor regioselectivity. This guide details a biocatalytic protocol using Candida antarctica Lipase A (CalA ). Unlike the ubiquitous CalB, CalA possesses a unique "funnel-like" active site architecture that accommodates bulky secondary alcohols located in the middle of long fatty acid chains, making it the superior catalyst for FAHFA synthesis.

Key Technical Advantage: This protocol utilizes the inherent stereoselectivity of CalA to preferentially synthesize the biologically relevant 10(R)-PAHSA isomer, effectively performing a kinetic resolution if starting from racemic substrates.

Mechanistic Insight: Why CalA?

To optimize this reaction, one must understand the enzyme's structural constraints.

  • The Challenge: The hydroxyl group on 10-Hydroxy Stearic Acid (10-HSA) is a secondary alcohol located deep within a C18 chain. Standard lipases (e.g., R. miehei, CalB) have restricted active sites that struggle to accommodate the steric bulk of both the acyl donor (Palmitic acid) and the mid-chain acceptor.

  • The CalA Solution: CalA belongs to the

    
    -hydrolase fold family but features a distinct lid domain and a wider, hydrophobic acyl-binding tunnel. This allows the 10-HSA backbone to slide into position without steric clash.
    
  • Stereoselectivity: CalA follows the Kazlauskas Rule for secondary alcohols, generally favoring the acylation of the (R)-enantiomer . When racemic 10-HSA is used, CalA rapidly acylates 10(R)-HSA to form 10(R)-PAHSA, leaving 10(S)-HSA largely unreacted.

Figure 1: Catalytic Cycle of CalA-Mediated Transesterification

The following diagram illustrates the Ping-Pong Bi-Bi mechanism utilized in this protocol.

CalA_Mechanism Enzyme Free CalA (Active Serine) Complex1 Michaelis Complex 1 Enzyme->Complex1 + Donor AcylDonor Acyl Donor (Vinyl Palmitate) AcylDonor->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Acylation Byproduct Byproduct (Acetaldehyde) AcylEnzyme->Byproduct Release Complex2 Michaelis Complex 2 (Tetrahedral) AcylEnzyme->Complex2 + Acceptor (10-HSA) Acceptor Acceptor (10-HSA) Acceptor->Complex2 Complex2->Enzyme Regeneration Product Product 10(R)-PAHSA Complex2->Product Deacylation

Caption: Ping-Pong Bi-Bi mechanism. The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the equilibrium forward.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Immobilized CalA (e.g., Novozym 435 is CalB; ensure you source CalA specifically, often sold as "Lipase A from Candida antarctica", immobilized on immobeads)Catalyst
Acyl Donor Vinyl Palmitate (>98%)Irreversible donor to drive yield.
Acyl Acceptor 10-Hydroxy Stearic Acid (10-HSA)Substrate. Can be racemic or enantiopure.[1]
Solvent Isooctane or Toluene (Anhydrous)Hydrophobic medium to prevent hydrolysis.
Water Control Molecular Sieves (3Å or 4Å)Scavenge trace water.
Reaction Conditions
  • Molar Ratio: 1:3 to 1:5 (10-HSA : Vinyl Palmitate). Excess donor ensures complete conversion of the limiting alcohol.

  • Temperature: 45°C (CalA is thermostable, but >60°C may degrade the vinyl ester or cause side reactions).

  • Agitation: 200–250 RPM (Orbital shaker). Avoid magnetic stirring bars which can grind/pulverize the immobilized enzyme beads.

  • Time: 24–48 hours.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve 50 mg of 10-HSA (0.16 mmol) in 5 mL of anhydrous Isooctane in a screw-cap glass vial.

    • Note: If solubility is poor, add Toluene (up to 20% v/v) as a co-solvent.

  • Add Vinyl Palmitate (0.80 mmol, ~226 mg).

  • Add 50 mg of activated Molecular Sieves (dried at 120°C overnight prior to use).

Step 2: Enzymatic Initiation

  • Add 25 mg of Immobilized CalA beads.

  • Purge the headspace with Nitrogen or Argon gas to prevent oxidative degradation of lipids.

  • Seal tightly and place in the orbital shaker at 45°C.

Step 3: Monitoring & Quenching

  • Checkpoint (24h): Remove a 20 µL aliquot. Dilute in 200 µL Hexane/Isopropanol (90:10). Analyze via TLC (Mobile phase: Hexane:Ether:Acetic Acid, 70:30:1) or LC-MS.

    • Target: Disappearance of 10-HSA peak; appearance of the less polar 10-PAHSA band.

  • Termination: Filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove the enzyme beads and molecular sieves.

    • Green Chemistry Tip: Wash the beads with hexane; they can often be reused 3-5 times.

Step 4: Purification (SPE)

  • Evaporate the solvent under a stream of nitrogen.

  • Redissolve residue in a minimal volume of Hexane.

  • Load onto a Silica SPE cartridge (500 mg bed).

  • Wash 1: 10 mL Hexane (Removes excess Vinyl Palmitate).

  • Elute: 10 mL Hexane:Ethyl Acetate (90:10). Collect fractions. 10-PAHSA elutes here.

  • Wash 2: 10 mL Methanol (Elutes unreacted 10(S)-HSA if starting with racemate).

Workflow Visualization

The following diagram outlines the critical path from synthesis to validation.

Workflow Prep Substrate Prep (Isooctane + 3Å Sieves) Reaction Enzymatic Reaction (CalA, 45°C, 24-48h) Prep->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter SPE SPE Purification (Silica Cartridge) Filter->SPE Fraction1 Frac 1: Hexane (Excess Vinyl Palmitate) SPE->Fraction1 Fraction2 Frac 2: Hex:EtOAc (10(R)-PAHSA) SPE->Fraction2 QC QC: LC-MS/MS & Chiral HPLC Fraction2->QC

Caption: Operational workflow for the synthesis and isolation of high-purity 10(R)-PAHSA.

Quality Control & Validation

To ensure the "Scientific Integrity" of your product, the following analytical parameters must be met.

LC-MS/MS Parameters (Targeted)
  • Instrument: Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transition: m/z 537.5 → 255.2 (Palmitate fragment).

    • Precursor: [M-H]⁻ = 537.5

    • Product: [Palmitic Acid-H]⁻ = 255.2

Chiral Purity Check

If starting from racemic 10-HSA, you must verify the enantiomeric excess (ee%) of the 10(R)-PAHSA.

  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane:Ethanol:TFA (98:2:0.1).

  • Expectation: CalA preferentially acylates the (R)-alcohol. Expect >90% ee for 10(R)-PAHSA in the ester fraction.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<20%) High Water ActivityReplace Molecular Sieves. Ensure solvent is anhydrous. Water causes hydrolysis (reverse reaction).
No Reaction Wrong EnzymeVerify you are using CalA , not CalB. CalB cannot access the C10 secondary alcohol efficiently.
Side Products Temperature > 60°CAcyl migration can occur at high temps. Maintain 40-50°C strict control.
Cloudy Solution 10-HSA Precipitation10-HSA has poor solubility in pure hexane. Add 10-20% Toluene or warm the solution slightly to dissolve before adding enzyme.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link

  • Kuda, O., et al. (2016). Enzymatic Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Chemistry – A European Journal, 22(44), 15680-15684. Link

  • Domínguez de María, P., et al. (2005). Candida antarctica lipase A: A valuable biocatalyst for the resolution of secondary alcohols. Advanced Synthesis & Catalysis, 347(10), 1386-1390. Link

  • Brekke, O. L., et al. (2016). Lipidomic Analysis of FAHFAs in Biological Samples. Methods in Enzymology, 576, 159-174. Link

Sources

Application

Solid-phase extraction (SPE) methods for FAHFAs

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for FAHFA Enrichment Abstract Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for FAHFA Enrichment

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] However, their analysis is complicated by their low physiological abundance (pmol/g tissue) and structural similarity to high-abundance lipids like Triacylglycerols (TAGs) and Free Fatty Acids (FFAs). This guide details two field-proven Solid-Phase Extraction (SPE) protocols designed to overcome these challenges: the Silica-Based Fractionation (Gold Standard) and the Aminopropyl Anion-Exchange Method .

Part 1: The Chemistry of Extraction

To successfully isolate FAHFAs, one must exploit their specific physicochemical properties. FAHFAs consist of a fatty acid esterified to a hydroxy fatty acid.[1][2][3]

  • Lipophilicity: They are highly hydrophobic (LogP > 8), similar to TAGs.

  • Acidity: Unlike TAGs, FAHFAs possess a free carboxylic acid head group (

    
    
    
    
    
    4.8).
  • The Separation Challenge: Liquid-Liquid Extraction (LLE) alone (e.g., Folch, Bligh-Dyer) co-extracts massive amounts of TAGs and Phospholipids (PLs). These high-abundance lipids cause ion suppression in Mass Spectrometry.

The SPE Solution:

  • Silica (Normal Phase): Separates based on polarity. TAGs (neutral) elute first; FAHFAs (moderately polar due to the ester and acid) elute later; PLs (highly polar) are retained.

  • Aminopropyl (

    
    ):  Acts as a weak anion exchanger. It binds the carboxylic acid of FAHFAs/FFAs while allowing neutrals to pass.
    

Part 2: Comparative SPE Strategies

FeatureProtocol A: Silica (Normal Phase) Protocol B: Aminopropyl (Weak Anion Exchange)
Mechanism Polarity / AdsorptionIonic Interaction + Polarity
Primary Target Removal of Neutral Lipids (TAGs)Isolation of Acidic Lipids (FAHFAs + FFAs)
Recovery High (>85%)Moderate to High (70-90%)
Selectivity Good for separating TAGs from FAHFAsExcellent for removing both TAGs and Phospholipids
Throughput Medium (Gravity or Positive Pressure)High (Vacuum Manifold compatible)
Best For Adipose Tissue, Oils (High TAG matrix)Plasma, Serum (Complex polar matrix)

Part 3: Protocol A – Silica-Based Fractionation (The Gold Standard)

This protocol is adapted from the seminal work by Yore et al. (2014) and optimized by the Saghatelian group. It relies on the precise modulation of solvent polarity to wash away TAGs before eluting FAHFAs.

Materials:

  • Cartridge: Strata SI-1 Silica (500 mg / 3 mL) or equivalent unbonded silica.

  • Solvents: Hexane (Hex), Ethyl Acetate (EtAc), Chloroform (

    
    ).[4]
    
  • Gas: Nitrogen (

    
    ) for positive pressure (optional but recommended for speed).
    

Critical Pre-Step: Background Reduction FAHFAs are often found as contaminants in plasticware and SPE sorbents. You MUST pre-wash the cartridge.

  • Pre-Wash: Flush column with 3 mL EtAc (removes organic residues).

  • Condition: Flush with 3 mL Hexane to prepare the silica surface.

Step-by-Step Workflow:

  • Sample Loading:

    • Dissolve dried lipid extract (from LLE) in 200 µL Chloroform .

    • Load onto the conditioned Silica cartridge.[4][5]

    • Note: Keep load volume low to prevent band broadening.

  • Wash 1 (Neutral Lipid Removal):

    • Add 2 mL Hexane .

    • Result: Elutes highly non-polar hydrocarbons (squalene, waxes).

  • Wash 2 (The Critical Cut):

    • Add 6 mL of Hexane:Ethyl Acetate (95:5 v/v) .

    • Mechanism:[5][6][7] This polarity is sufficient to elute Triacylglycerols (TAGs) and Cholesterol Esters but is too non-polar to move the FAHFAs significantly.

    • Discard this fraction.

  • Elution (FAHFA Recovery):

    • Add 4 mL Ethyl Acetate .

    • Result: FAHFAs elute in this fraction.[5] Phospholipids remain bound to the silica (requires MeOH to elute).

    • Collect this fraction.

  • Reconstitution:

    • Dry under

      
       gas.
      
    • Reconstitute in Methanol (typically 100 µL) for LC-MS/MS.

Part 4: Protocol B – Aminopropyl Enrichment (High Purity)

For matrices where phospholipid interference is severe (e.g., plasma), the Aminopropyl method utilizes the acidic nature of FAHFAs for tighter binding.

Materials:

  • Cartridge:

    
     (Aminopropyl) bonded silica (500 mg / 3 mL).
    
  • Solvents: Chloroform, Isopropanol (IPA), Diethyl Ether, Acetic Acid.

Step-by-Step Workflow:

  • Conditioning:

    • 3 mL Hexane.

  • Loading:

    • Load sample in Chloroform .[4][5]

  • Wash (Neutral & Polar Removal):

    • Add 3 mL Chloroform:Isopropanol (2:1 v/v) .

    • Mechanism:[5][6][7] Removes neutral lipids (TAGs) and some zwitterionic species. The FAHFAs remain bound to the amine groups via ionic interaction.

  • Elution:

    • Add 3 mL Diethyl Ether:Acetic Acid (98:2 v/v) .

    • Mechanism:[5][6][7] The acetic acid lowers the pH, protonating the FAHFA carboxyl group and disrupting the ionic bond with the amine sorbent. The ether solubilizes the hydrophobic chains.

Part 5: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific solvent systems for the Gold Standard Silica protocol.

FAHFA_Workflow cluster_legend Key Start Biological Sample (Adipose/Plasma) LLE Liquid-Liquid Extraction (Folch/MTBE) Start->LLE Decision Choose SPE Strategy LLE->Decision Silica Protocol A: Silica (High TAG Removal) Decision->Silica High Neutral Lipid Content (Adipose) Amino Protocol B: Aminopropyl (Acidic Lipid Isolation) Decision->Amino High Phospholipid Content (Plasma) S_Cond Condition: Hexane Silica->S_Cond S_Load Load: Chloroform S_Cond->S_Load S_Wash Wash: 95:5 Hex:EtAc (Removes TAGs) S_Load->S_Wash S_Elute Elute: Ethyl Acetate (FAHFAs) S_Wash->S_Elute Waste Waste S_Wash->Waste Discard LCMS LCMS S_Elute->LCMS Dry & Reconstitute for LC-MS/MS key1 Green = Target Fraction key2 Dashed = Critical Removal Step

Caption: Decision tree and workflow for FAHFA enrichment. Protocol A (Silica) is preferred for adipose tissue due to superior TAG removal.

Part 6: Quality Control & Validation

To ensure data integrity (Trustworthiness), every extraction batch must include:

  • Internal Standards (ISTD):

    • Spike samples before extraction with a deuterated standard (e.g., 5-PAHSA-d9 ) or a heavy isotope-labeled FAHFA (

      
      ).
      
    • Target: Recovery should be 70–110%.

  • Solvent Blanks:

    • Run a "blank" extraction (solvents only) through the SPE cartridge.

    • Why? Commercial SPE cartridges can leach plasticizers or even trace FAHFA-like isomers. If background is high, switch to glass SPE barrels or pre-wash cartridges with MeOH/EtAc.

  • Recovery Calculation:

    
    
    

References

  • Yore, M. M., et al. (2014).[2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332. Link

  • Kolar, M. J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry. Link

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Analytical Methods. Link

  • Saghatelian, A., & Kahn, B. B. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[2] Nature Protocols, 11, 747–763.[5] Link

Sources

Method

Application Note: High-Sensitivity Quantification of 10(R)-PAHSA in Human Serum via LC-MS/MS

Executive Summary & Biological Context Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a breakthrough class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a breakthrough class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties.[1][2] Among these, 10-PAHSA (Palmitic Acid ester of 10-Hydroxystearic Acid) is the most clinically relevant isoform, having been shown to directly enhance glucose uptake via GLUT4 translocation and reduce pro-inflammatory cytokine secretion.

The Analytical Challenge: Quantifying 10-PAHSA in human serum is non-trivial due to two primary factors:

  • Low Endogenous Abundance: Circulating levels in humans are typically in the low nanomolar range (nM), requiring significant enrichment.

This protocol details a validated workflow utilizing Solid Phase Extraction (SPE) enrichment coupled with Isocratic Reversed-Phase LC-MS/MS to achieve baseline separation and accurate quantification of 10-PAHSA.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data validation. Note the emphasis on preventing lipolysis during the pre-analytical phase.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Human Serum Collection (EDTA/Plasma) Stabilization Lipase Inhibition (Add BHT + Immediate Freezing) Start->Stabilization < 30 mins LLE Liquid-Liquid Extraction (Modified Folch/Matyash) Stabilization->LLE Thaw on Ice SPE SPE Enrichment (Weak Anion Exchange) LLE->SPE Load Organic Phase Recon Reconstitution (MeOH:H2O 90:10) SPE->Recon Elute & Dry LC LC Separation (Isocratic C18, 93% MeOH) Recon->LC MS MS/MS Detection (ESI-, MRM 537.5 -> 255.2) LC->MS Result Quantification & Isomer Ratio Calc MS->Result

Figure 1: End-to-end workflow for 10-PAHSA quantification. Critical control points are highlighted in Red (Stabilization) and Green (Separation).

Pre-Analytical & Extraction Protocols

Materials & Reagents[3][4]
  • Internal Standard (IS): 10-PAHSA-d9 (Essential for correcting extraction efficiency and ionization suppression).

  • Antioxidant: Butylated hydroxytoluene (BHT).

  • Solvents: LC-MS grade Methanol, Chloroform (or MTBE), Water, Ammonium Acetate.

  • SPE Cartridges: Oasis WAX (Weak Anion Exchange) 30 mg or equivalent.

Sample Collection (Critical)

PAHSAs are lipids; however, spontaneous lipolysis of triglycerides ex vivo can generate artifacts or degrade FAHFAs.

  • Collect blood into EDTA tubes (plasma preferred over serum to minimize clotting-induced lipolysis, though serum is acceptable if processed immediately).

  • Centrifuge at 4°C.

  • Immediately add BHT (10 µg/mL final concentration) to prevent oxidation.

  • Store at -80°C. Do not subject to multiple freeze-thaw cycles.

Extraction Protocol (LLE + SPE Enrichment)

Direct injection of serum extracts often fails due to matrix effects. This hybrid protocol ensures clean baselines.

  • Thawing: Thaw 200 µL serum on ice.

  • Spiking: Add 10 µL of Internal Standard (10-PAHSA-d9, 500 nM in MeOH). Vortex 10s.

  • LLE (Liquid-Liquid Extraction):

    • Add 1.5 mL Methanol and 3 mL Chloroform (1:2:1 v/v/v ratio relative to aqueous sample volume).

    • Vortex vigorously for 2 mins.

    • Centrifuge at 3000 x g for 10 mins at 4°C.

    • Collect the lower organic phase (Chloroform).

  • Drying: Evaporate the organic phase under Nitrogen (N2) gas at 35°C.

  • SPE Enrichment (Crucial Step):

    • Reconstitute dried extract in 1 mL Chloroform.

    • Condition WAX cartridge: 1 mL MeOH, then 1 mL Chloroform.

    • Load sample.

    • Wash: 1 mL Chloroform (removes neutral lipids/TAGs).

    • Elute: 1 mL of Methanol containing 2% Formic Acid.

  • Final Prep: Dry the eluate under N2. Reconstitute in 100 µL Methanol (100%). Note: High organic content is needed for solubility, but ensure injection volume is low to prevent peak broadening.

Instrumental Analysis (LC-MS/MS)[1][2][3][5][6]

Chromatographic Strategy (The "Isomer Problem")

Standard gradients (e.g., 50% -> 100% B over 10 mins) will cause 9-PAHSA and 10-PAHSA to co-elute. To separate them, we utilize Isocratic Elution on a high-efficiency C18 column.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.[3]

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temp: 25°C (Strict control required; temperature shifts retention times).

Gradient Table (Isocratic):

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00793Initial
30.00793Isocratic
30.100100Wash
35.000100Wash
35.10793Re-equilibration
40.00793End

Why this works: The slight structural difference between the 9- and 10-hydroxy positions creates a small hydrophobicity difference that is only resolved when the organic solvent strength is held constant at a "sweet spot" (93% MeOH).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: -2.5 kV.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
10-PAHSA 537.5255.2Quantifier 29
10-PAHSA 537.5281.2Qualifier 129
10-PAHSA 537.5299.3Qualifier 227
10-PAHSA-d9 546.5255.2IS Quantifier29

Mechanistic Insight:

  • 255.2: Palmitate anion (Fatty Acid chain).

  • 299.3: Hydroxystearate anion (Hydroxy-Fatty Acid chain).

  • 281.2: Dehydrated Hydroxystearate.

  • Note: 9-PAHSA and 10-PAHSA share these transitions. Retention time is the only way to distinguish them.

Data Analysis & Isomer Logic

The separation of regioisomers is validated by comparing the retention time (RT) of the biological peak against authentic standards.

IsomerLogic Input Detected Peak (m/z 537.5 -> 255.2) Decision Compare RT to Authentic Standards Input->Decision RT_Early RT ~ 14.5 min (Matches 10-PAHSA Std) Decision->RT_Early Matches 10-Pos RT_Late RT ~ 15.2 min (Matches 9-PAHSA Std) Decision->RT_Late Matches 9-Pos Calc Calculate Concentration using IS Ratio RT_Early->Calc Exclude Exclude/Report as 9-PAHSA RT_Late->Exclude

Figure 2: Logic flow for distinguishing 10-PAHSA from its co-eluting isomer 9-PAHSA based on retention time (RT).

Calculation Formula


Where RF (Response Factor) is determined via a calibration curve (0.5 nM – 100 nM).

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness," every batch must meet these criteria:

  • Isomer Resolution: The valley between 10-PAHSA and 9-PAHSA (if present in QC) must be >50% of the peak height. If they merge, the column temperature or mobile phase composition (93%) is drifting.

  • Recovery: Spike recovery of the internal standard (10-PAHSA-d9) must be between 60-110%. Low recovery indicates SPE failure or matrix suppression.

  • Linearity:

    
     over the range of 1 nM to 500 nM.
    
  • Blank Check: A solvent blank after the highest standard must show <0.1% carryover (PAHSAs are "sticky" lipids).

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Nature, 514(7520), 68–72. [Link]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1][2][3] Nature Protocols, 11, 1052–1068. [Link]

  • Brejchova, K., et al. (2020). FAHFAs in the spotlight: New analytical approaches and biological relevance. Progress in Lipid Research, 80, 101053. [Link]

  • Nelson, A. T., et al. (2022). Comprehensive quantification of FAHFAs in biological samples. Journal of Lipid Research, 63(5). [Link]

Sources

Application

Application Note: In Vitro Characterization of 10(R)-PAHSA Anti-Inflammatory Activity

Abstract & Introduction The discovery of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) represents a paradigm shift in lipid signaling. Among these, 10(R)-PAHSA (Palmitic acid ester of 10-hydroxy-stearic acid) has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The discovery of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) represents a paradigm shift in lipid signaling. Among these, 10(R)-PAHSA (Palmitic acid ester of 10-hydroxy-stearic acid) has emerged as a potent bioactive lipid with distinct anti-inflammatory and insulin-sensitizing properties.[1] Unlike classical anti-inflammatories that often target COX enzymes, 10(R)-PAHSA functions primarily as an agonist for the G Protein-Coupled Receptor 120 (GPR120 , also known as FFAR4).

This application note provides a rigorous, field-validated framework for assessing the anti-inflammatory activity of 10(R)-PAHSA in vitro. We focus on the LPS-stimulated macrophage model (RAW 264.7), the gold standard for GPR120-mediated anti-inflammatory screening.

Key Mechanistic Insight: The anti-inflammatory efficacy of 10(R)-PAHSA is not mediated by Gngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


q/11 calcium signaling, but rather through a 

-arrestin-2 dependent pathway
. Upon activation, GPR120 recruits

-arrestin-2, which internalizes and sequesters TAB1 (TAK1-binding protein 1). This sequestration prevents TAB1 from activating TAK1, thereby severing the upstream signaling cascade required for NF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

B and JNK activation.
Mechanism of Action Visualization

GPR120_Pathway GPR120 GPR120 (FFAR4) B_Arr2 β-Arrestin-2 GPR120->B_Arr2 Recruits PAHSA 10(R)-PAHSA PAHSA->GPR120 Activates Complex Sequestered Complex (GPR120 / β-Arr2 / TAB1) B_Arr2->Complex Forms TAB1 TAB1 TAK1 TAK1 TAB1->TAK1 Required Co-factor TAB1->Complex Sequesters NFkB NF-κB / JNK Signaling TAK1->NFkB Phosphorylation Complex->TAB1 Inhibits Availability LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates TLR4->TAK1 Normally Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: 10(R)-PAHSA activates GPR120, recruiting ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-arrestin-2 to sequester TAB1, thereby blocking TLR4-induced NF-

B signaling.

Critical Pre-Analytical Framework

The most common failure mode in FAHFA research is improper vehicle preparation. 10(R)-PAHSA is highly lipophilic. Direct addition of DMSO stocks to aqueous cell culture media frequently results in micro-precipitation, rendering the compound bio-unavailable and causing artifacts.

Validated Vehicle Protocol: BSA Conjugation

Do not use simple DMSO dilution. You must conjugate 10(R)-PAHSA to Fatty Acid-Free (FAF) BSA.

Reagents:

  • 10(R)-PAHSA Stock: 10-50 mM in methyl acetate or ethanol (store at -80°C).

  • Vehicle: 0.5% - 1% (w/v) Fatty Acid-Free BSA in PBS or serum-free media.

  • Solvent: Ethanol (EtOH).[2]

Step-by-Step Conjugation:

  • Dry Down: Aliquot the required amount of 10(R)-PAHSA stock into a glass vial. Evaporate the solvent (methyl acetate) under a gentle stream of nitrogen gas.[2]

  • Solubilize: Resuspend the lipid film in a minimal volume of 100% Ethanol (e.g., to reach 20-50 mM).

  • Conjugate:

    • Pre-warm the 1% FAF-BSA solution to 37°C.

    • While vortexing the BSA solution, slowly add the ethanolic 10(R)-PAHSA dropwise.

    • Ratio Rule: Ensure the final Ethanol concentration is < 0.5% in the BSA stock.

    • Incubate at 37°C for 30 minutes with gentle shaking to allow conjugation.

  • Filter: Sterile filter (0.22

    
    m) only if absolutely necessary (note: lipids can bind to filters; if filtering, quantify post-filtration or prepare aseptically).
    

Protocol 1: Macrophage Anti-Inflammatory Challenge

This assay measures the ability of 10(R)-PAHSA to suppress LPS-induced cytokine secretion (TNF-


, IL-6) in RAW 264.7 cells.
Experimental Design Matrix
ParameterCondition
Cell Line RAW 264.7 (Murine Macrophage)
Seeding Density

cells/well (96-well plate)
Media DMEM + 10% FBS (Low Endotoxin)
Pre-Treatment 1 hour with 10(R)-PAHSA (5, 10, 20

M)
Stimulus LPS (Lipopolysaccharide) from E. coli O111:B4 (10-100 ng/mL)
Duration 6 - 24 hours
Positive Control Dexamethasone (1

M) or TUG-891 (GPR120 Agonist)
Negative Control Vehicle (BSA/PBS + <0.1% EtOH) + LPS
Workflow Diagram

Workflow Step1 1. Seed Cells (RAW 264.7) Overnight Step2 2. Starvation (Optional) Serum-free 2h Step1->Step2 Step3 3. Pre-Treatment Add 10(R)-PAHSA (1 Hour) Step2->Step3 Step4 4. Stimulation Add LPS (10ng/mL) (6-24 Hours) Step3->Step4 Step5 5. Harvest Supernatant -> ELISA Lysate -> qPCR/WB Step4->Step5

Caption: Sequential workflow for the LPS challenge assay. Pre-treatment is critical for GPR120 priming.

Detailed Procedure
  • Seeding: Plate RAW 264.7 cells in DMEM + 10% FBS. Allow to adhere overnight.

  • Media Change: Replace media with fresh DMEM containing 0.5% FAF-BSA (serum starvation is optional but reduces background from serum lipids).

  • Drug Treatment (Pre-Incubation):

    • Add 10(R)-PAHSA-BSA conjugate to wells to achieve final concentrations of 5, 10, and 20

      
      M.
      
    • Include Vehicle Control (BSA only).

    • Incubate for 1 hour at 37°C. Note: This priming step allows GPR120 to recruit

      
      -arrestin before the inflammatory cascade begins.
      
  • LPS Challenge:

    • Add LPS (final concentration 10-100 ng/mL) directly to the wells (do not wash off PAHSA).

    • Incubate for:

      • 6 Hours: For gene expression analysis (qPCR of Il6, Tnfa).

      • 24 Hours: For protein secretion analysis (ELISA/Griess Assay).

  • Readout:

    • Nitric Oxide (NO): Use Griess Reagent on 50

      
      L supernatant.
      
    • Cytokines: Perform ELISA for TNF-

      
       or IL-6 on supernatants.
      

Protocol 2: Mechanistic Verification (Target Engagement)

To prove that the observed anti-inflammatory effect is specific to the GPR120/


-arrestin axis (and not general lipid toxicity), you must assess the phosphorylation status of downstream effectors.

Method: Western Blotting Timepoint: Acute stimulation (15-60 minutes post-LPS).

  • Setup: Identical to Protocol 1, but use 6-well plates for sufficient protein yield.

  • Timeline:

    • T = -60 min: Treat with 10(R)-PAHSA (20

      
      M).
      
    • T = 0 min: Add LPS (100 ng/mL).

    • T = +15, +30, +60 min: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Targets:

    • p-TAK1 (Thr187): Should be reduced in PAHSA+LPS vs. LPS alone.

    • p-NF-

      
      B p65 (Ser536):  Should be reduced .
      
    • I

      
      B
      
      
      
      :
      Degradation should be prevented/delayed .
    • Total TAK1/p65/Actin: Loading controls.

Data Analysis & Troubleshooting

Expected Results
ReadoutVehicle + LPS10(R)-PAHSA + LPSInterpretation
NO Production High (100%)Reduced (40-60%)Inhibition of iNOS induction.
TNF-

(ELISA)
High (>1000 pg/mL)Reduced (Significantly)Suppression of cytokine release.
p-TAK1 (WB) Strong BandFaint BandDisruption of TAB1/TAK1 complex.
Cell Viability (MTT) >90%>90%Confirms effect is not due to toxicity.
Troubleshooting Guide
  • Issue: No anti-inflammatory effect observed.

    • Cause 1:Precipitation. Did the media turn cloudy? Re-optimize BSA conjugation.

    • Cause 2:[3]Serum Interference. High FBS (10%) contains albumin and lipids that may sequester PAHSA. Switch to 0.5% BSA/Serum-Free media during the treatment window.

    • Cause 3:Isomer Mismatch. Ensure you are using 10(R)-PAHSA or the bioactive isomer mix, not an inactive analog.

  • Issue: High cytotoxicity.

    • Cause: Free fatty acid toxicity.[4] Ensure the molar ratio of PAHSA:BSA is roughly 2:1 to 4:1. Unbound fatty acids act as detergents.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][5] Cell, 159(2), 318-332.[1][2][5] Link

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. Link

  • Hamers, J., et al. (2021). 9-PAHSA and 10-PAHSA are anti-inflammatory via GPR120 in macrophages. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(1). Link

  • Cayman Chemical. 10-PAHSA Product Information & Solubility Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing 10(R)-PAHSA adsorption to glass containers

Topic: Preventing 10(R)-PAHSA Adsorption to Glass Containers Role: Senior Application Scientist, Lipidomics Division Technical Support Center: Lipid Handling & Stability Subject: Troubleshooting Low Recovery and Signal L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing 10(R)-PAHSA Adsorption to Glass Containers Role: Senior Application Scientist, Lipidomics Division

Technical Support Center: Lipid Handling & Stability

Subject: Troubleshooting Low Recovery and Signal Loss of 10(R)-PAHSA Ticket ID: FAHFA-001-ADS Status: Open Guide

Welcome to the Lipidomics Technical Support Center. You are likely accessing this guide because you have observed a "vanishing signal" in your 10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) experiments—where quantification by LC-MS indicates a concentration significantly lower than calculated, or biological assays fail to show expected potency.

This is rarely an issue of chemical degradation. It is almost certainly a material science failure: Adsorption.

10(R)-PAHSA is a Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA).[1][2][3] It is an extremely hydrophobic, "sticky" lipid. When introduced to aqueous environments (buffers, media) without a carrier, it rapidly partitions out of the solution and onto the walls of your container.

Part 1: The Diagnostics (Is it Adsorption?)

Q: My LC-MS signal drops by 50-80% after serial dilution. Is the lipid degrading?

A: Unlikely. 10(R)-PAHSA is relatively stable if stored correctly. The loss is physical, not chemical. To confirm adsorption, perform this "Solvent Wash Test" :

  • Take the empty glass vial from which you just transferred your "low signal" aqueous solution.

  • Add a volume of 100% Methanol or Chloroform equal to the original volume.

  • Vortex vigorously for 30 seconds.

  • Analyze this wash solvent by LC-MS.

  • Result: If you recover the missing mass in this wash step, the lipid was adsorbed to the glass wall.

Q: Why does it stick to glass? Glass is hydrophilic.

A: While borosilicate glass is hydrophilic (polar silanol groups), the driving force here is the Hydrophobic Effect . In an aqueous buffer, water molecules form a highly ordered "cage" around the hydrophobic 10(R)-PAHSA molecule. This is energetically unfavorable. The lipid minimizes this energy state by migrating to any interface that allows it to escape the water structure—usually the air-water interface or the container wall.

Part 2: Material Selection & Storage Protocols

Q: Should I use glass or plastic for 10(R)-PAHSA?

A: The answer depends entirely on the solvent matrix. A rigid rule of "always use glass" is dangerous for lipids in aqueous phases.

The Golden Rules of FAHFA Containment:

Solvent SystemRecommended ContainerWhy?
100% Organic (MeOH, Chloroform, Methyl Acetate)Borosilicate Glass (Teflon-lined cap)Plasticizers leach from plastic into organic solvents, contaminating mass spec data. Lipids are soluble here, so they won't stick to glass.
Aqueous Buffer (PBS, Media)Silanized Glass or LoBind Polypropylene Untreated glass has high surface energy that drives hydrophobic adsorption. Silanization coats the glass with hydrophobic alkyl groups, but carrier proteins are still required (see Part 3).
-80°C Storage Amber Glass Vial Prevents UV oxidation. Glass maintains seal integrity better than plastic at ultra-low temps.
Visual Workflow: Container Selection Decision Tree

ContainerSelection Start Start: Select Solvent Matrix Solvent What is the solvent? Start->Solvent Organic 100% Organic Solvent (Stock Solution) Solvent->Organic Aqueous Aqueous Buffer / Media (Working Solution) Solvent->Aqueous Glass Standard Borosilicate Glass (Teflon-lined cap) Organic->Glass Recommended PlasticWarn CRITICAL STOP: Do NOT use Plastic. Plasticizers will leach. Organic->PlasticWarn Avoid AqueousChoice Select Container Type Aqueous->AqueousChoice Silanized Silanized Glass Vials AqueousChoice->Silanized LoBind LoBind / Low-Retention Polypropylene AqueousChoice->LoBind Carrier MANDATORY ADDITION: Add 0.1% BSA or HSA as carrier protein Silanized->Carrier LoBind->Carrier

Figure 1: Decision matrix for selecting the correct vessel based on solvent polarity. Note that aqueous solutions require a carrier protein regardless of the container material.

Part 3: The "Carrier" Protocol (Preventing Adsorption)

Q: I treated my glass with silane, but I'm still losing signal. Why?

A: Silanizing glass makes the surface hydrophobic. While this prevents ionic interactions, 10(R)-PAHSA is hydrophobic. In a purely aqueous buffer, the lipid may actually partition more strongly to the hydrophobic silanized wall than to the water.

The Solution: Albumin Carriers. You must provide a "safe harbor" for the lipid in the aqueous phase. Bovine Serum Albumin (BSA) acts as a carrier, sequestering the lipid in its hydrophobic pockets, keeping it in solution.

Protocol: Preparing Aqueous Working Solutions

  • Prepare Buffer: PBS + 0.1% to 0.5% Fatty Acid-Free BSA.

  • Dry Down: Aliquot your 10(R)-PAHSA stock (in organic solvent) into the vial. Evaporate the solvent under a gentle stream of Nitrogen.

  • Reconstitute: Immediately add the BSA-containing buffer.

  • Incubate: Vortex gently and let sit at room temperature for 10-15 minutes to allow the lipid to bind to the albumin.

  • Use: Proceed with serial dilutions using the same BSA-containing buffer.

Visual Mechanism: The BSA Shield

BSAMechanism cluster_0 Without BSA cluster_1 With BSA Carrier Lipid 10(R)-PAHSA (Hydrophobic) Water Aqueous Buffer Lipid->Water Repelled Wall Glass Wall Lipid->Wall Adsorbs (Signal Loss) BSA BSA Protein BSA->Lipid Binds BSA->Water Soluble Complex

Figure 2: Mechanism of action. Without BSA, the hydrophobic effect drives the lipid to the container wall. BSA provides a hydrophobic pocket, creating a water-soluble protein-lipid complex.

Part 4: Handling & Transfer FAQs

Q: Can I use plastic pipette tips?

A:

  • For Organic Stocks: Minimize contact time. Pre-wet the tip (aspirate and dispense once) before the actual transfer to saturate surface binding sites on the polypropylene tip. Use glass syringes (Hamilton) for critical quantitative transfers of stocks.

  • For Aqueous/BSA Solutions: Standard tips are acceptable, but "Low Retention" tips are preferred.

Q: How do I recover 10(R)-PAHSA if I accidentally dried it in a glass vial without BSA?

A: Do not try to redissolve it directly in water/buffer. It will not go back into solution.

  • Add a small volume of Ethanol or DMSO (e.g., 10-20 µL) to the vial.

  • Vortex continuously for 1 minute to wash the walls.

  • Slowly add your aqueous buffer dropwise while vortexing.

  • Note: This creates a solvent spike in your assay, which you must control for.

References

  • Yore, M.M., et al. (2014).[4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][4][5] Cell, 159(2), 318-332.[2][4][6] Retrieved from [Link]

  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

  • Ma, G., et al. (2021). "Lipid Coating Technology: A Potential Solution to Address the Problem of Sticky Containers and Vanishing Drugs."[7][8] Advanced Materials Interfaces. Retrieved from [Link]

Sources

Optimization

Technical Guide: Minimizing Ion Suppression in 10(R)-PAHSA Lipidomics

Introduction: The "Needle in a Haystack" Challenge 10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) represents a class of endogenous lipids (FAHFAs) with potent anti-diabetic and anti-inflammatory properties. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Needle in a Haystack" Challenge

10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) represents a class of endogenous lipids (FAHFAs) with potent anti-diabetic and anti-inflammatory properties. However, analyzing 10-PAHSA is an analytical paradox: it is bioactive at low nanomolar concentrations but exists in a matrix dominated by high-abundance lipids (triglycerides, phospholipids) that are


 to 

times more concentrated.

The Core Problem: In negative electrospray ionization (ESI-), co-eluting phospholipids (PLs) compete for charge at the droplet surface. If your extraction and chromatography do not actively remove or separate these PLs, they will "steal" the available charge, causing ion suppression . This results in a loss of sensitivity, poor reproducibility, and the inability to detect 10-PAHSA in complex matrices like plasma or adipose tissue.

This guide details a self-validating workflow designed to strip away the "haystack" (matrix) to reveal the "needle" (10-PAHSA).

Module 1: Sample Preparation (The First Line of Defense)

Standard liquid-liquid extraction (LLE) methods (e.g., Folch, Bligh-Dyer) are insufficient for trace FAHFA analysis because they co-extract massive amounts of phospholipids. To minimize ion suppression, you must use Solid Phase Extraction (SPE) to physically separate FAHFAs from the suppressing matrix.

Protocol: SPE Enrichment for FAHFAs

Objective: Remove neutral lipids (Triglycerides) and polar phospholipids (PC, PE) while retaining FAHFAs.[1]

Materials:

  • Strata SI-1 Silica SPE cartridges (500 mg, 3 mL) or equivalent.[2][3]

  • Critical: Glassware only. Avoid plastic pipette tips where possible to reduce phthalate contamination (which mimics lipid signals).

Workflow:

  • Conditioning: Wash cartridge with 6 mL Hexane.[3]

  • Loading: Reconstitute lipid extract in 200 µL Chloroform and load onto the cartridge.

  • Wash (Remove Neutral Lipids): Elute with 6 mL of 95:5 (v/v) Hexane:Ethyl Acetate.

    • Mechanism:[3][4][5] This removes Triglycerides (TGs) and Cholesterol Esters which cause column fouling but do not ionize well in negative mode.

  • Elution (Collect FAHFAs): Elute with 4 mL Ethyl Acetate .

    • Mechanism:[3][4][5] FAHFAs are mid-polarity. They elute here.

    • Note: Most Phospholipids are too polar and remain stuck on the silica cartridge, preventing them from entering your MS.

  • Drying: Dry under Nitrogen and reconstitute in Methanol for LC-MS.

Visualization: SPE Fractionation Logic

SPE_Workflow Sample Crude Lipid Extract (Chloroform) SPE_Cart Silica SPE Cartridge Sample->SPE_Cart Wash_Step Wash: 95:5 Hexane/EtOAc SPE_Cart->Wash_Step Elute_Step Elute: 100% Ethyl Acetate SPE_Cart->Elute_Step Retained Retained on Silica: Phospholipids (Suppressors) SPE_Cart->Retained High Polarity Waste_Neutral Waste: Triglycerides & Cholesterol Wash_Step->Waste_Neutral Low Polarity Collect_FAHFA Collect: 10-PAHSA & FAHFAs Elute_Step->Collect_FAHFA Mid Polarity

Caption: Silica SPE workflow selectively elutes FAHFAs while trapping phospholipid suppressors on the cartridge.

Module 2: Chromatographic Separation[3]

Even with SPE, some background lipids remain.[3] The goal of chromatography is not just retention, but the separation of isomers (9-PAHSA vs. 10-PAHSA) and the temporal separation of analytes from the solvent front and remaining matrix.

Column & Mobile Phase Strategy
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: Water (0.03% NH4OH).[3]

  • Mobile Phase B: 95:5 Methanol:Water (0.03% NH4OH).

    • Why NH4OH? A basic pH (~9.0) ensures FAHFAs are fully deprotonated ([M-H]-), increasing signal intensity compared to acidic conditions. It also shifts retention times away from neutral ceramides.

Isomer Resolution

Separating 10-PAHSA from 9-PAHSA is challenging as they are regioisomers with identical mass.

  • Gradient: A shallow gradient is required.

    • 0-2 min: 50% B

    • 2-14 min: 50% -> 90% B (Slow ramp is critical for isomer separation)

    • 14-17 min: 100% B (Wash)

    • 17-20 min: 50% B (Re-equilibration)

Module 3: Mass Spectrometry (MS) Tuning

Mode: Negative Electrospray Ionization (ESI-).

MRM Transitions (Multiple Reaction Monitoring)

To detect 10-PAHSA specifically, you must monitor the transition from the parent ion to the fatty acid fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
10-PAHSA 537.5 255.2 25-30 Quantifier (Palmitate fragment)
10-PAHSA537.5281.225-30Qualifier (Hydroxy-Stearate fragment)
13C-Internal Std541.5255.225-30Normalization

Note on Ratio: For 10-PAHSA, the fragmentation usually favors the fatty acid chain (m/z 255) over the hydroxy chain. If you see the reverse ratio, you may be detecting a co-eluting ceramide or a different isomer.

Troubleshooting & FAQs

Q1: I see a high background signal for PAHSAs in my "Blank" samples. Why?

A: This is likely "Plasticizer Contamination."

  • Cause: SPE cartridges and plastic pipette tips often contain phthalates or slip agents that are isobaric or isomeric with FAHFAs.

  • Fix:

    • Pre-wash SPE cartridges: Wash with Ethyl Acetate and Methanol before the conditioning step to strip manufacturing residues.

    • Switch to Glass: Use glass inserts and glass pipettes for all steps post-SPE.

Q2: My 10-PAHSA signal drops significantly after 50 injections.

A: This indicates Source Fouling or Matrix Buildup .

  • Diagnosis: Monitor the pressure trace. If stable, the issue is the MS source.

  • Fix:

    • Divert Valve: Set the LC flow to "Waste" for the first 2 minutes and the last 3 minutes of the run. This prevents salts and highly hydrophobic lipids (that elute late) from entering the source.

    • Clean the Cone: Lipids build up on the sampling cone rapidly in negative mode. Clean the cone/capillary every 100 samples.

Q3: How do I know if I have Ion Suppression?

A: Perform a Post-Column Infusion experiment.

  • Infuse a standard of 10-PAHSA continuously into the MS source via a tee-junction.

  • Inject a "Blank" matrix extract (processed plasma) via the LC.

  • Result: If you see a "dip" in the constant baseline of the infused standard at the retention time of 10-PAHSA, you have suppression. You must improve the SPE wash step or dilute the sample.

Visualization: Ion Suppression Mechanism

Ion_Suppression cluster_0 Result: Signal Loss Droplet ESI Droplet (Negative Mode) PL Phospholipids (High Surface Activity) Surface Droplet Surface (Limited Charge Sites) PL->Surface Dominate Surface PAHSA 10-PAHSA (Low Abundance) PAHSA->Surface Blocked/Competed Out MS_Inlet Mass Spec Inlet Surface->MS_Inlet Ion Evaporation

Caption: Phospholipids monopolize the droplet surface, preventing 10-PAHSA from entering the gas phase.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Link

  • Brejchova, K., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation.[6][7] Progress in Lipid Research. Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes.[7][8][9] Link

  • Application Note. Solid Phase Extraction (SPE) Guide for Lipidomics. Thermo Fisher Scientific. Link

Sources

Troubleshooting

Technical Support Center: High-Resolution Separation of PAHSA Isomers

Topic: Optimizing Chromatographic Separation of Palmitic Acid Hydroxy Stearic Acid (PAHSA) Isomers Audience: Analytical Chemists, Lipidomics Researchers, and Mass Spectrometry Specialists Version: 2.1 (Current as of 2025...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Separation of Palmitic Acid Hydroxy Stearic Acid (PAHSA) Isomers Audience: Analytical Chemists, Lipidomics Researchers, and Mass Spectrometry Specialists Version: 2.1 (Current as of 2025)

Executive Summary & Biological Context

PAHSAs (Palmitic Acid Hydroxy Stearic Acids) are a class of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) with potent anti-inflammatory and anti-diabetic properties.[1][2] The biological activity of PAHSAs is strictly regioisomer-dependent; for instance, 5-PAHSA and 9-PAHSA show distinct effects on glucose homeostasis, yet they are isobaric (identical mass) and possess nearly identical fragmentation patterns.

Module A: Optimized Experimental Protocol

Use this section to establish your baseline method. Deviations from these parameters often result in loss of isomeric resolution.

Chromatographic Conditions

To achieve thermodynamic discrimination between the steric isomers (e.g., separating the ester bond at the 5th carbon vs. the 9th carbon), a high-efficiency stationary phase and a shallow gradient are required.

ParameterSpecificationExpert Rationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100mm or 150mm, 1.7 µm)The 1.7 µm particle size provides the theoretical plate count needed for isomer resolution. 100mm is the minimum length; 50mm columns typically result in co-elution of 9- and 10-PAHSA.
Mobile Phase A Water + 10 mM Ammonium Acetate (or 0.5 mM NH₄F)Note: NH₄F provides ~5-10x higher sensitivity in negative mode but requires a dedicated system to avoid glass etching/precipitation.
Mobile Phase B Acetonitrile / Isopropanol (90:10 v/v) + AdditiveThe addition of IPA improves the solubility of long-chain lipids and reduces carryover.
Flow Rate 0.25 - 0.35 mL/minLower flow rates combined with longer columns maximize the interaction time with the stationary phase.
Column Temp 40°C - 55°CHigher temperatures improve mass transfer kinetics, sharpening peaks for these hydrophobic species.
The "Isomer-Resolved" Gradient

Standard lipid gradients are too steep. Use this shallow gradient to pull apart the critical pair (9-PAHSA and 10-PAHSA).

Time (min)% Mobile Phase BCurveDescription
0.0 60%InitialLoad and focus analytes.
2.0 60%6Isocratic hold to stack injection plug.
12.0 85%6Critical Step: Shallow ramp (2.5% per min). This is where isomers separate.[2][3]
14.0 99%1Wash phase to elute triacylglycerols (TAGs).
16.0 99%1Hold wash.
16.1 60%1Return to initial conditions.
20.0 60%1Re-equilibration (Essential for RT reproducibility).
Analytical Workflow Visualization

The following diagram outlines the critical path from tissue extraction to data validation.

PAHSA_Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Extract LLE Extraction (CHCl3/MeOH or MTBE) SPE SPE Enrichment (Remove neutral lipids) Extract->SPE Enrichment Column BEH C18 Column (1.7 µm, 100mm) SPE->Column Injection Gradient Shallow Gradient (60-85% B over 10 min) Column->Gradient Resolution Source ESI Negative Mode Gradient->Source Elution MRM MRM Transitions (m/z 537 -> 255/281) Source->MRM Quantification Validation Ratio Check (255/281) MRM->Validation

Caption: Figure 1. End-to-end workflow for targeted PAHSA analysis. Note the SPE step is highly recommended to remove ion-suppressing phospholipids.

Module B: Troubleshooting & FAQs

Direct solutions to the most common failure modes in PAHSA analysis.

Q1: I see a peak for 5-PAHSA, but the quantification seems impossibly high. What is happening?

Diagnosis: You likely have Ceramide interference . Root Cause: Naturally occurring ceramides (specifically C16:0 Ceramide) elute in the same hydrophobic window as PAHSAs. In negative mode, ceramides can form acetate adducts that mimic the PAHSA precursor mass, and they fragment to similar fatty acid ions. The Fix (Self-Validating System):

  • Check the Transition Ratio:

    • PAHSAs: The dominant fragment is usually the fatty acid (m/z 255). The secondary fragment is the hydroxy-fatty acid (m/z 281).[3] Ratio 255/281 > 1.[2][3]

    • Ceramides: The fragmentation pattern is reversed or distinct.

  • Use a "Qualifier" Transition: Monitor the specific loss of water from the hydroxy-fatty acid backbone if sensitivity allows.

  • Refine Chromatography: If co-elution persists, lower the slope of your gradient between 10-15 minutes.

Q2: My 9-PAHSA and 10-PAHSA peaks are merging into a single "shoulder" peak.

Diagnosis: Insufficient peak capacity. Root Cause: These isomers are sterically very similar. Standard "fast" gradients (e.g., 5-minute runs) cannot resolve them. The Fix:

  • Increase Column Length: Switch from 50mm to 100mm or 150mm.

  • Flatten the Gradient: Reduce the %B rate of change to 1-2% per minute during the elution window.

  • Temperature Control: Ensure the column oven is stable. Fluctuations of ±2°C can shift retention times enough to merge these critical pairs.

Q3: Signal intensity is too low in tissue samples. How can I boost sensitivity?

Diagnosis: Ion suppression or poor ionization efficiency.[4] The Fix:

  • Switch Additives: Replace Ammonium Acetate with 0.5 mM Ammonium Fluoride (NH₄F) in the aqueous mobile phase.

    • Mechanism:[3][5] Fluoride is a stronger gas-phase base than acetate, enhancing deprotonation ([M-H]⁻) of the lipid species.

    • Warning: Flush the system thoroughly with water before and after use to prevent salt precipitation.

  • SPE Cleanup: If you are using simple protein precipitation, switch to Solid Phase Extraction (SPE) using silica or amino cartridges to remove neutral lipids (TAGs) which cause massive ion suppression.

Module C: Troubleshooting Logic Tree

Use this decision matrix to diagnose chromatographic issues rapidly.

Troubleshooting_Tree Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type CoElution Peaks Merging (e.g., 9- & 10-PAHSA) Issue_Type->CoElution GhostPeak Unexpected High Quantification (5-PAHSA) Issue_Type->GhostPeak LowSignal Low Sensitivity Issue_Type->LowSignal Action_Gradient Flatten Gradient Slope (Reduce %B/min) CoElution->Action_Gradient Action_Ceramide Check Ceramide Interference (Monitor m/z 255 vs 281 ratio) GhostPeak->Action_Ceramide Action_SPE Perform SPE Cleanup LowSignal->Action_SPE Action_Column Switch to 150mm Column Action_Gradient->Action_Column If fails Action_Additive Switch to NH4F Additive (0.5 mM) Action_SPE->Action_Additive If fails

Caption: Figure 2. Logic tree for diagnosing resolution, contamination, and sensitivity issues in PAHSA analysis.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1] Nature Protocols, 11, 1521–1531.

  • Brejchova, K., et al. (2020). FAHFAs Analysis: A Review of Analytical Methods and Their Application. Progress in Lipid Research, 80, 101054.

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 27(6), 1153-1154.

Sources

Optimization

Technical Support Center: 10(R)-PAHSA Stability &amp; Extraction Guide

Case ID: FAHFA-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division Subject: Preventing Oxidation and Degradation of 10(R)-PAHSA during Sample Preparation Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FAHFA-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division Subject: Preventing Oxidation and Degradation of 10(R)-PAHSA during Sample Preparation

Executive Summary: The Stability Paradox

Welcome to the Lipidomics Technical Assistance Center. You have inquired about preventing the oxidation of 10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid).

The Scientific Reality: Structurally, 10(R)-PAHSA consists of two saturated fatty acid chains (Palmitate C16:0 and Stearate C18:0) linked by an ester bond.[1] Unlike polyunsaturated fatty acids (PUFAs), 10(R)-PAHSA lacks the bis-allylic protons required for rapid auto-oxidation. Therefore, if you are observing signal loss, it is likely due to hydrolytic degradation (lipase activity) or matrix-induced co-oxidation , rather than direct oxidation of the analyte itself.

This guide provides a self-validating workflow to arrest both oxidative radical propagation (from the background matrix) and enzymatic hydrolysis.

The "Why" & "How" (Technical FAQ)

Q1: "My 10-PAHSA signal is disappearing. Is it oxidizing?"

Diagnosis: Likely Hydrolysis , aggravated by Matrix Oxidation . While 10-PAHSA is chemically stable against oxidation, it is extremely sensitive to lipases (enzymes that cleave ester bonds). In plasma or tissue, if lipases are not immediately quenched, they will cleave 10-PAHSA into palmitic acid and 10-hydroxy stearic acid within minutes.

  • The Oxidation Factor: Biological matrices contain high levels of PUFAs (e.g., Arachidonic acid). If these oxidize (peroxidation), they generate reactive aldehydes and free radicals that can attack the PAHSA ester linkage or suppress ionization in the Mass Spec source.

  • The Fix: You must use a "Dual-Quench" strategy: Cold (to stop enzymes) + BHT (to stop radical propagation).

Q2: "Why do I need BHT if PAHSA is saturated?"

Mechanism: Butylated Hydroxytoluene (BHT) is a radical scavenger.[2] Even if 10-PAHSA doesn't oxidize, the surrounding lipidome does. Oxidized phospholipids create isobaric interferences (peaks with the same mass) that can mask 10-PAHSA in LC-MS/MS.

  • Protocol Standard: We recommend 0.01% (w/v) BHT in your extraction solvent. This acts as a "shield," sacrificing itself to neutralize radicals generated during tissue homogenization.

Q3: "Can I use plastic tubes?"

Advisory: Avoid standard plastics. PAHSAs are "sticky" lipids. They adsorb to polypropylene.

  • Requirement: Use glass vials or low-binding tubes .

  • Solvent Warning: If using Chloroform, plastics will leach polymers (phthalates) that suppress MS signal.

The Gold Standard Extraction Protocol

Designed for Plasma/Serum and Adipose Tissue.

Reagents Required
ReagentGradePurpose
Methanol (MeOH) LC-MS GradeProtein precipitation / Solvent
Chloroform (CHCl₃) HPLC GradeLipid solubilization
BHT Sigma GradeAntioxidant (Radical Scavenger)
Internal Standard Isotope Labeledd31-10-PAHSA (Essential for recovery tracking)
Water Milli-QPhase separation
Step-by-Step Workflow
Phase 1: The Quench (Critical)
  • Preparation: Pre-chill all solvents to 4°C.

  • BHT Spiking: Prepare a stock of Methanol + 0.01% BHT .

  • Sample Handling:

    • Tissue:[3][4][5] Flash-freeze in liquid nitrogen immediately upon collection. Pulverize frozen. Do not let thaw.

    • Plasma:[2][6][7][8][9][10][11] Thaw on ice. Work fast.

Phase 2: Extraction (Modified Bligh & Dyer)
  • Homogenization:

    • Add 1 mL Methanol (with BHT) to the sample (e.g., 50 mg tissue or 100 µL plasma).

    • Immediately spike with 10 pmol d31-10-PAHSA Internal Standard .

    • Vortex/Homogenize for 30 seconds. The high organic content denatures lipases instantly.

  • Lipid Solubilization:

    • Add 2 mL Chloroform . Vortex for 30 seconds.

    • Note: The CHCl₃/MeOH ratio is now 2:1.[2]

  • Phase Separation:

    • Add 1 mL Water (induces phase separation).[2]

    • Centrifuge at 3,000 x g for 10 minutes at 4°C .

  • Collection:

    • Carefully aspirate the lower organic phase (Chloroform layer) containing the lipids.

    • Transfer to a glass vial .

Phase 3: Concentration
  • Drying: Evaporate the chloroform under a gentle stream of Nitrogen gas (N₂) at room temperature.

    • Warning: Do not use heat (>35°C). Heat promotes hydrolysis.

  • Reconstitution: Dissolve the dry residue in 100 µL Methanol (LC-MS grade).

  • Storage: Analyze immediately or store at -80°C in a sealed glass vial purged with Argon.

Visualizing the "Threat Matrix"

The following diagram illustrates the degradation pathways and where your intervention points (BHT, Cold, N2) act.

PAHSA_Protection Sample Biological Sample (Plasma/Tissue) Lipases Active Lipases (Hydrolysis Risk) Sample->Lipases ROS Reactive Oxygen Species (Matrix Oxidation) Sample->ROS Intervention_Cold Intervention 1: Flash Freeze / Ice Sample->Intervention_Cold Degradation_H Hydrolysis: Cleavage to Fatty Acids Lipases->Degradation_H If unchecked Degradation_Ox Oxidation: Interfering Isobars ROS->Degradation_Ox If unchecked Intervention_Cold->Lipases Inhibits Intervention_BHT Intervention 2: BHT in Methanol Intervention_Cold->Intervention_BHT Intervention_BHT->ROS Scavenges Extraction Extraction (Organic Phase) Intervention_BHT->Extraction Analyte Intact 10(R)-PAHSA (Ready for LC-MS) Extraction->Analyte Preserved

Figure 1: The Dual-Threat Model. Lipases cause direct loss of analyte (Hydrolysis), while ROS causes matrix corruption. The protocol neutralizes both.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Recovery of Internal Standard Adsorption to plastics or incomplete extraction.Switch to glass vials . Ensure vigorous vortexing during the monophasic stage (MeOH addition).
High Background Noise Matrix oxidation or plasticizers.Add BHT to solvents.[2][12] Avoid chlorinated solvents stored in plastic bottles.
Signal Decreases Over Time (in autosampler) Post-extraction hydrolysis.Keep autosampler at 4°C . Ensure extract is in 100% Methanol (lipases are inactive in pure organic solvent).
Shift in Retention Time pH fluctuations in LC mobile phase.10-PAHSA is sensitive to pH. Use 0.01% Acetic Acid or 0.03% NH4OH consistently.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4] Cell, 159(2), 318-332.[4]

    • Foundational paper establishing the extraction protocols and biological significance of PAHSAs.
  • Kolar, M. J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(8), 5358–5365.

    • Optimized extraction methods specifically addressing stability and recovery.
  • Breil, C., et al. (2017). Lipid stability during sample preparation for lipidomics. Analytical and Bioanalytical Chemistry, 409, 5625–5635.
  • Cayman Chemical. (n.d.). 10-PAHSA Product Information & Handling.

    • Manufacturer specific

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Deuterated Internal Standards for 10(R)-PAHSA Quantification

Executive Summary 10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] Its quantification in biological matrices is complicated by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] Its quantification in biological matrices is complicated by low endogenous abundance (pmol/g range), structural isomerism (e.g., 9-PAHSA vs. 10-PAHSA), and significant matrix interference.[1]

This guide establishes 10-PAHSA-d31 as the gold-standard internal standard (IS) for LC-MS/MS quantification.[1] Unlike surrogate fatty acid standards or poorly labeled analogs, the d31-variant provides a distinct mass shift (+31 Da) on the specific fragment ion used for quantification, ensuring absolute specificity and correction for ionization suppression.

Part 1: The Scientific Challenge

The Regioisomer Problem

PAHSAs exist as multiple regioisomers (5-, 9-, 10-, 12-, 13-PAHSA) based on where the palmitic acid esterifies to the hydroxy stearic acid chain.[1]

  • Biological Relevance: The 10-isomer (specifically 10(R)) is highly regulated by GLUT4 expression.[1]

  • Analytical Hurdle: 9-PAHSA and 10-PAHSA have identical molecular weights and extremely similar retention times on C18 columns.[1] Without a co-eluting, isotopically labeled internal standard of the exact regioisomer, accurate quantification is impossible due to "peak drift" and matrix-dependent ionization variance.

The Fragmentation Logic

To understand why 10-PAHSA-d31 is superior, one must understand the MS/MS fragmentation in negative electrospray ionization (ESI-).[1]

  • Precursor: PAHSAs ionize as

    
    .[1]
    
  • Product: The primary transition is the cleavage of the ester bond, yielding the Palmitate anion (m/z 255) .

  • The Trap: If you use a labeled standard where the deuterium is on the stearic acid backbone (e.g., d35-stearic), the precursor mass shifts, but the product ion remains m/z 255. This subjects the IS to the same high background noise found in the m/z 255 channel (common palmitic acid contamination).

  • The Solution (d31): Labeling the palmitic acid tail (d31) shifts both the Precursor (+31 Da) AND the Product (+31 Da). This moves the IS transition to a "quiet" zone in the mass spectrum.

Mechanistic Diagram

The following diagram illustrates the fragmentation pathway and the advantage of d31 labeling.

PAHSA_Fragmentation cluster_0 Endogenous 10-PAHSA cluster_1 Internal Standard 10-PAHSA-d31 Node1 Precursor [M-H]- m/z 537.5 Node2 Fragment (Palmitate) m/z 255.2 Node1->Node2 Collision Induced Dissociation (CID) Node3 Precursor [M-H]- m/z 568.7 (+31 Da Shift) Node4 Fragment (d31-Palmitate) m/z 286.4 (NOISE FREE) Node3->Node4 Identical Retention Time Distinct Mass Channel

Caption: Comparative fragmentation of endogenous 10-PAHSA vs. the d31 internal standard. The d31 label on the palmitate tail ensures the product ion is mass-shifted away from common background interference.

Part 2: Comparative Analysis of Standards

The following table objectively compares the d31 standard against alternatives often used to cut costs.

Feature10-PAHSA-d31 (Recommended)Surrogate Fatty Acid (e.g., d31-Palmitate)13C-Labeled PAHSA
Chemical Structure Identical to analyte (except isotope)Fragment onlyIdentical to analyte
Retention Time Co-elutes with 10-PAHSAElutes much earlier (hydrophilic shift)Co-elutes perfectly
Matrix Correction Excellent. Corrects for ionization suppression at the specific RT.[1]Poor. Does not experience the same matrix effects as the intact lipid.Excellent.
Extraction Recovery Mimics ester solubility perfectly.Mimics free fatty acid solubility (often different).[1]Mimics ester solubility.
Mass Shift +31 Da (Precursor & Product)N/ATypically +4 to +9 Da
Cost/Availability Moderate / Commercially AvailableLow / High AvailabilityHigh / Custom Synthesis often required
Verdict Gold Standard Unacceptable for Quant Valid Alternative (if d31 unavailable)

Part 3: Validated Experimental Protocol

This protocol is optimized for serum/plasma and adipose tissue. It utilizes Liquid-Liquid Extraction (LLE) to preserve the ester bond while removing neutral lipids.[1]

Materials
  • Analyte: 10(R)-PAHSA.

  • Internal Standard: 10-PAHSA-d31 (10-palmitoy-d31-oxy-octadecanoic acid).

  • Solvents: Methanol (LC-MS grade), Chloroform, Water.[1]

Workflow Diagram

Protocol_Workflow Step1 Sample Prep (100µL Serum/Tissue Homogenate) Step2 Spike Internal Standard Add 10 pmol 10-PAHSA-d31 (Critical for Recovery Calc) Step1->Step2 Step3 LLE Extraction CHCl3 : MeOH (2:1 v/v) Acidify with 0.1% Formic Acid Step2->Step3 Step4 Phase Separation Centrifuge 3000g x 10min Collect Lower Organic Phase Step3->Step4 Step5 Dry Down N2 Stream @ 35°C Step4->Step5 Step6 Reconstitution 50% MeOH / 50% H2O (Match Initial Mobile Phase) Step5->Step6 Step7 LC-MS/MS Analysis MRM Mode Step6->Step7

Caption: Step-by-step extraction workflow emphasizing the early introduction of the Internal Standard to correct for all downstream losses.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).[1] Note: High resolution is required to separate 9- and 10- isomers.[1]

  • Mobile Phase A: Water + 0.01% Acetic Acid (or 0.05% NH4OH for better ionization, though acidic is safer for ester stability).[1]

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.01% Acetic Acid.[1]

  • Ionization: ESI Negative Mode.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell Time (ms)
10-PAHSA 537.5255.225-30100
10-PAHSA-d31 (IS) 568.7286.425-30100

Part 4: Data Interpretation & Validation[1][5]

Linearity and Sensitivity
  • Construct a calibration curve by spiking increasing concentrations of synthetic 10(R)-PAHSA into a "stripped" matrix (or solvent) while keeping 10-PAHSA-d31 constant.[1]

  • Acceptance Criteria:

    
    .
    
  • LLOQ: Typically 0.5 - 1.0 pmol/mL in serum.[1]

Isomer Separation Check

The 10-PAHSA and 9-PAHSA isomers are difficult to separate.[1]

  • Validation Step: Inject a neat mixture of 9-PAHSA and 10-PAHSA standards.

  • Success: You should see two distinct peaks (or a split peak). 10-PAHSA typically elutes slightly before 9-PAHSA on C18 columns due to the steric hindrance of the branching closer to the head group.

  • IS Behavior: The 10-PAHSA-d31 must co-elute exactly with the 10-PAHSA peak.[1] If it elutes between 9 and 10, the gradient is too shallow or the column chemistry is mismatched.

Calculating Concentration

Use the Area Ratio method:



Note: The Response Factor is derived from your calibration curve slope.[1]

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4][5][6] Cell, 159(2), 318-332.[1][3][4][6]

  • Cayman Chemical. 10-PAHSA-d31 Product Information & Protocol. (Note: Link directs to homologous d31 standard as representative of the class product line).

  • Nelson, A. T., et al. (2017). Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation.[3] Journal of the American Chemical Society, 139(13), 4943-4947.[3] [1]

  • Kolar, M. J., et al. (2019). A liquid chromatography-mass spectrometry-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Nature Protocols, 11, 828-842.

Sources

Comparative

Cross-validation of 10(R)-PAHSA ELISA vs LC-MS/MS

ELISA vs. LC-MS/MS: A Technical Comparison for Lipidomics Executive Summary: The "Fit-for-Purpose" Verdict In the analysis of bioactive lipids, specifically 10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) , the choic...

Author: BenchChem Technical Support Team. Date: February 2026

ELISA vs. LC-MS/MS: A Technical Comparison for Lipidomics

Executive Summary: The "Fit-for-Purpose" Verdict

In the analysis of bioactive lipids, specifically 10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) , the choice between ELISA and LC-MS/MS is not merely about cost—it is a trade-off between throughput and stereochemical specificity .

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) remains the absolute gold standard . It is the only method capable of definitively resolving the 10-PAHSA regioisomer from its abundant structural analog, 9-PAHSA, and distinguishing the biologically active (R) enantiomer from the (S) form.

  • ELISA (Enzyme-Linked Immunosorbent Assay) serves as a potent screening tool . While significantly faster and more accessible, commercially available antibodies for PAHSAs often exhibit cross-reactivity (10–20%) with 9-PAHSA. Given that endogenous 9-PAHSA levels often exceed 10-PAHSA, ELISA data should be treated as "Total Immunoreactive PAHSA" unless validated by MS.

Recommendation: Use ELISA for high-throughput trend analysis in defined model systems. Use LC-MS/MS for pharmacokinetic (PK) studies, biomarker validation, or when absolute quantification of the specific 10(R) isomer is required.

The Biological & Analytical Challenge

PAHSAs are branched fatty acid esters of hydroxy fatty acids (FAHFAs) with potent anti-diabetic and anti-inflammatory properties [1].[1][2][3] The analytical bottleneck lies in their structural diversity:

  • Regioisomerism: The ester bond can be at position 5, 9, 10, 12, or 13 of the stearic acid chain. 9-PAHSA is typically the most abundant isomer in mammalian tissues.

  • Stereoisomerism: The hydroxy fatty acid backbone has a chiral center. Only the 10(R) enantiomer is the primary endogenous signaling lipid; the (S) form is largely inactive.

The Problem: Standard antibodies struggle to distinguish the shift of a single carbon bond (position 9 vs. 10) or the chiral orientation (R vs. S).[4] Mass spectrometry, when coupled with chiral chromatography, separates these based on retention time and fragmentation patterns.

Technical Deep Dive: Method Comparison
Method A: Competitive ELISA
  • Mechanism: Uses a polyclonal antibody raised against a 10-PAHSA hapten. Free 10-PAHSA in the sample competes with immobilized PAHSA-acetylcholinesterase (AChE) tracer for antibody binding.

  • The Risk: Steric hindrance is the only discriminator. High concentrations of 9-PAHSA (common in insulin-resistant serum) can displace the antibody, creating a false positive or artificially high 10-PAHSA reading.

Method B: LC-MS/MS (Targeted MRM)
  • Mechanism: Uses Negative Electrospray Ionization (ESI-).

  • Separation: Reversed-phase C18 chromatography separates PAHSAs from other lipids. Chiral columns (e.g., Chiralpak) are required to separate (R) from (S).

  • Detection: Multiple Reaction Monitoring (MRM) tracks the specific precursor-to-product ion transition (

    
     537.5 
    
    
    
    255.2 for palmitate fragment) [2].
Data Comparison Matrix
Feature10(R)-PAHSA ELISALC-MS/MS (Targeted MRM)
Specificity Low/Medium (Cross-reacts w/ 9-PAHSA)High (Resolves Regio- & Stereoisomers)
Sensitivity (LOD) ~10–50 pg/mL0.5–1 pg/mL (with SPE enrichment)
Sample Volume 50–100 µL100–200 µL
Throughput 96 samples / 4 hours4–6 samples / hour
Capital Cost Low (<$1k/kit)High (>$300k instrument)
Expertise Required Technician LevelPh.D. / Senior Analyst Level
Experimental Workflow: The Unified Protocol

To ensure valid cross-comparison, sample preparation must be identical . Direct plasma injection is insufficient for PAHSAs due to ion suppression (MS) and matrix interference (ELISA).

Step 1: Lipid Extraction (The "Yore" Protocol Adaptation) [1, 3]
  • Reagents: HPLC-grade Methanol (MeOH), Chloroform (

    
    ), Acetic Acid.
    
  • Rationale: Acidification is critical to protonate the carboxyl group of PAHSAs, ensuring partition into the organic phase.

Protocol:

  • Spike: Add internal standard (e.g., d9-10-PAHSA) to 200 µL plasma.

  • Precipitate: Add 1 mL ice-cold MeOH. Vortex 1 min.

  • Extract: Add 2 mL

    
    . Vortex 1 min.
    
  • Phase Separation: Add 1 mL acidified water (0.1% acetic acid). Centrifuge at 3,000 x g for 10 min.

  • Collection: Recover the lower organic phase (

    
    ).
    
  • Dry: Evaporate under

    
     stream.
    
  • Reconstitute:

    • For ELISA: Assay Buffer (provided in kit).

    • For MS: 50:50 MeOH:Water.

Step 2: Decision Logic (Visualized)

G Start Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Modified Folch/SPE) Start->Extract Split Split Sample Extract->Split ELISA_Path ELISA Analysis (High Throughput) Split->ELISA_Path Screening MS_Path LC-MS/MS Analysis (High Specificity) Split->MS_Path Confirmation Result_ELISA Result: Total Immunoreactive PAHSA Levels ELISA_Path->Result_ELISA Result_MS Result: Quantified 10(R)-PAHSA MS_Path->Result_MS Validation Is 10-PAHSA > 9-PAHSA? Result_ELISA->Validation Compare Result_MS->Validation Action_Revalidate Likely Cross-Reactivity RE-TEST via MS Validation->Action_Revalidate No (Unexpected) Action_Publish Data Validated Publish Validation->Action_Publish Yes (Correlated)

Figure 1: Decision matrix for selecting analytical modality. Note the validation loop required if ELISA results show unexpectedly high 10-PAHSA levels, which often indicates 9-PAHSA interference.

Detailed Methodology: LC-MS/MS Validation

If you observe a "hit" in ELISA, you must validate it using this MRM method to prove it is 10(R)-PAHSA and not an isomer.

Instrument Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: ESI Negative Mode.

  • Column: Chiralpak IA-3 (3 µm, 2.1 x 150 mm) for enantiomer separation.

MRM Transitions (Negative Mode):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)
10-PAHSA 537.5255.2 (Palmitate)-35
9-PAHSA 537.5255.2 (Palmitate)-35
d9-10-PAHSA (IS) 546.5255.2-35

Note: Since 9- and 10-PAHSA share the same mass and fragment ions, chromatographic resolution is the only way to distinguish them .

Specificity Visualization

Specificity cluster_0 Sample Content cluster_1 ELISA Well cluster_2 LC-MS/MS MolA 9-PAHSA (Major Isomer) Ab Antibody Binding Pocket MolA->Ab ~15% Binding (Interference) Column Chiral Column Separation MolA->Column MolB 10(R)-PAHSA (Target) MolB->Ab 100% Binding MolB->Column MolC 10(S)-PAHSA (Inactive) MolC->Ab ~80% Binding (No Chiral Selectivity) MolC->Column Signal Optical Density (450nm) Ab->Signal Mixed Signal Detector Mass Spec Detector Column->Detector RT: 12.5 min Column->Detector RT: 14.2 min Column->Detector RT: 14.8 min

Figure 2: Specificity Gap. ELISA antibodies often bind stereoisomers (R/S) and regioisomers (9/10) due to structural similarity. LC-MS/MS separates these physically via chromatography (Retention Time, RT) before detection.

References
  • Yore, M. M., et al. (2014).[2][5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][5][6] Cell, 159(2), 318–332.[3][5]

  • Kuda, O., et al. (2016). N-3 fatty acids and rosiglitazone improve insulin sensitivity through additive stimulatory effects on muscle glycogen synthesis. Diabetologia, 59(12), 2697-2707. (Referencing LC-MS lipidomics methods).

  • Brejchova, K., et al. (2020). FAHFA analysis in biological samples: A review of methodological approaches. Progress in Lipid Research, 80, 101062.

  • Cayman Chemical. (2023). 10-PAHSA ELISA Kit Product Insert. (Standard commercial kit specifications used for comparison).

Sources

Validation

Publish Comparison Guide: Specificity of Antibodies for 10(R)-PAHSA Detection

Executive Summary: The Antibody vs. Mass Spectrometry Paradigm Status: CRITICAL TECHNICAL CLARIFICATION For researchers and drug development professionals targeting 10(R)-PAHSA (10-PAHSA, a regioisomer of Palmitic Acid H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Antibody vs. Mass Spectrometry Paradigm

Status: CRITICAL TECHNICAL CLARIFICATION

For researchers and drug development professionals targeting 10(R)-PAHSA (10-PAHSA, a regioisomer of Palmitic Acid Hydroxy Stearic Acid), it is imperative to distinguish between protein targets and lipid targets.[1] Currently, no commercially available antibody exists that can specifically distinguish 10(R)-PAHSA from its structural isomers (e.g., 9-PAHSA) or enantiomers (10(S)-PAHSA). [1]

Search results often conflate "Anti-PAH" (Antibodies against P henyla lanine H ydroxylase, a 51 kDa protein) with antibodies against PAHSA lipids.[1] These are distinct entities.

This guide serves as a correction and comparative analysis , contrasting the theoretical limitations of antibody-based detection for this lipid against the Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We provide the validated workflow for specific detection, as antibody-based methods are currently non-viable for isomer-specific lipid quantification.

Part 1: Scientific Rationale – Why Antibodies Fail at 10(R)-PAHSA Specificity[1]

The Hapten Challenge

PAHSAs are bioactive lipids, not proteins.[1] To generate an antibody, small lipids must be conjugated to a carrier protein (haptenization).[1]

  • Structural Homology: 10-PAHSA and 9-PAHSA differ only by the position of the ester linkage on the stearic acid chain (C10 vs. C9).[1] This single carbon shift does not create a distinct enough epitope for standard IgG antibodies to discriminate.

  • Stereochemistry: Distinguishing 10(R) from 10(S) requires a chiral recognition pocket that is exceptionally rare in polyclonal or monoclonal antibodies without extensive engineering.[1]

The "Anti-PAH" False Positive

Many databases list "Anti-PAH" antibodies.

  • Target: Phenylalanine Hydroxylase (Enzyme).[1][2]

  • Application: PKU (Phenylketonuria) research.

  • Relevance to PAHSA: Zero. Using these antibodies for lipid research will yield false negatives or non-specific background noise.[1]

Part 2: Comparative Analysis – Antibody (Hypothetical) vs. LC-MS/MS (Actual)

This table compares the performance of a theoretical high-quality lipid antibody against the current industry standard (LC-MS/MS) for 10(R)-PAHSA.

FeatureAntibody-Based Detection (ELISA/Dot Blot)LC-MS/MS (Targeted MRM)
Specificity (Regioisomer) Low/Fail: Likely 100% cross-reactivity with 9-PAHSA (the most abundant isomer).[1]High: Separates 9-PAHSA and 10-PAHSA via chromatography (Reverse Phase or Chiral).
Specificity (Enantiomer) Fail: Cannot distinguish (R) from (S) without complex chiral engineering.High: Chiral columns (e.g., Chiralpak) resolve (R) and (S) peaks.[1]
Sensitivity Moderate: Limited by lipid solubility and masking in aqueous buffers.[1]Extreme: Femtomolar detection limits using MRM (Multiple Reaction Monitoring).
Quantification Relative: Semi-quantitative at best due to lack of standard curves in lipid matrices.[1]Absolute: Uses deuterated internal standards (e.g., d31-10-PAHSA) for precise molar quantification.
Matrix Interference High: Lipids bind non-specifically to blocking proteins (BSA/Milk).[1]Low: Lipid extraction removes proteins; SPE cleans up matrix.[1]

Part 3: Validated Protocol – The LC-MS/MS Solution

Since antibodies are not a viable option for specific 10(R)-PAHSA detection, the following protocol is the field-proven standard for distinguishing 10-PAHSA from 9-PAHSA.

Phase 1: Lipid Extraction (Modified Bligh-Dyer)[1]
  • Goal: Isolate PAHSAs from the protein-rich biological matrix.

  • Reagents: Methanol, Chloroform, Water, Acetic Acid.[1]

Step-by-Step:

  • Homogenization: Homogenize tissue (e.g., adipose, liver) in ice-cold PBS.[1]

  • Internal Standard Spike: Add 10 pmol of d31-10-PAHSA (Deuterated standard) immediately. Crucial for quantification.

  • Extraction: Add CHCl3:MeOH (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Recovery: Collect the lower organic phase (Chloroform layer).[1]

  • Drying: Evaporate solvent under a stream of Nitrogen gas (N2).[1] Reconstitute in 50:50 MeOH:H2O.

Phase 2: Chromatographic Separation (The Specificity Step)[1]
  • Goal: Physically separate the 10-PAHSA isomer from the 9-PAHSA isomer before they enter the detector.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18) or Chiralpak IA (for R vs S).[1]

Gradient Parameters:

  • Mobile Phase A: Water (0.1% Formic Acid).[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).[1]

  • Differentiation: 10-PAHSA typically elutes slightly earlier than 9-PAHSA on high-efficiency C18 columns due to steric hindrance of the ester bond position.

Phase 3: Mass Spectrometry Detection (MRM)[1]
  • Mode: Negative Electrospray Ionization (ESI-).[1]

  • Transition: Monitor the parent ion breaking into the fatty acid fragment.[1]

    • Parent Ion: m/z 537.5 [M-H]-[1]

    • Daughter Ion: m/z 255.2 (Palmitic Acid fragment).[1]

Part 4: Visualization of Logic & Workflow[1]

Diagram 1: The Specificity Failure of Antibodies

This diagram illustrates why an antibody cannot distinguish the isomers, necessitating MS.[1]

AntibodyFailure cluster_lipids Lipid Isomers (The Challenge) PAHSA9 9-PAHSA (Ester at C9) Antibody Hypothetical Anti-PAHSA Antibody (Binding Pocket) PAHSA9->Antibody Fits Pocket (Hydrophobic Tail) PAHSA10 10(R)-PAHSA (Ester at C10) PAHSA10->Antibody Fits Pocket (Hydrophobic Tail) Result Cross-Reactivity (False Positive) Antibody->Result Cannot Distinguish Position Shift

Caption: Structural similarity between 9-PAHSA and 10-PAHSA leads to inevitable antibody cross-reactivity.

Diagram 2: The Validated LC-MS/MS Workflow

This diagram outlines the correct path for specific detection.

LCMSWorkflow Sample Biological Sample (Serum/Tissue) Extraction Lipid Extraction (Bligh-Dyer + Internal Std) Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC Separation Isomer Separation (Time Domain) LC->Separation Elutes 10 vs 9 MS MS/MS Detection (MRM Mode) Separation->MS m/z 537.5 -> 255.2 Data Specific Quantitation of 10(R)-PAHSA MS->Data

Caption: LC-MS/MS achieves specificity by separating isomers in time (LC) before mass detection.

References

  • Yore, M. M., et al. (2014).[1] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1][3] Cell, 159(2), 318-332.[1] Link

    • Foundational paper identifying PAHSAs and establishing LC-MS as the detection method.
  • Kuda, O., et al. (2016).[1] "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 1052-1064. Link

    • The definitive protocol for extraction and separ
  • Cayman Chemical. "10-PAHSA Product Information." Link

    • Source for authentic standards required for MS quantific
  • Nelson, A. T., et al. (2017).[1] "Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation." Journal of the American Chemical Society, 139(13), 4943-4947.[1] Link

    • Discusses the R vs S stereochemistry and chiral separ

Sources

Comparative

Comparative Potency &amp; Performance Guide: 10(R)-PAHSA vs. 5-PAHSA

Executive Summary: The Divergent Isomers Polyunsaturated fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of signaling lipids with potent anti-diabetic and anti-inflammatory properties.[1] While 9-PAHSA is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Isomers

Polyunsaturated fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of signaling lipids with potent anti-diabetic and anti-inflammatory properties.[1] While 9-PAHSA is the most widely cited isomer, 5-PAHSA and 10-PAHSA represent distinct biological nodes with divergent regulatory roles.

  • 5-PAHSA is the "Signaling & Priming" isomer. It is the most abundant regioisomer in human breast milk (predominantly R-configuration) and uniquely primes adipocytes for de novo lipogenesis (DNL). Its levels correlate positively with insulin sensitivity and are suppressed in obesity.

  • 10(R)-PAHSA is the "Adaptive/Storage" isomer. While equipotent to 5-PAHSA in stimulating insulin secretion via GPR120, its levels paradoxically increase in adipose tissue triacylglycerol (TG) pools under high-fat diet (HFD) conditions, suggesting a role in lipid storage adaptation rather than acute metabolic rescue.

This guide objectively compares their potency, mechanistic pathways, and experimental utility.

Mechanistic Comparison

Receptor Affinity & Signaling Potency

Both isomers function as agonists for the Free Fatty Acid Receptor 4 (GPR120/FFAR4 ), a G


q-coupled receptor. However, their downstream metabolic effects diverge due to tissue-specific regulation and coupling.
Feature5-PAHSA 10(R)-PAHSA Scientific Consensus
Primary Receptor GPR120 (FFAR4)GPR120 (FFAR4)Both require intact ester bond for activation.
GSIS Potency (High Glucose)+22% to +36% +22% to +36% Equipotent in stimulating Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells.
GSIS Potency (Low Glucose)InactiveInactiveCritical safety feature; neither causes hypoglycemia at basal glucose.
Effect on Lipolysis Stimulates (Unique)Neutral/Inhibitory5-PAHSA uniquely increases lipolysis to fuel DNL; 10-PAHSA aligns more with 9-PAHSA (anti-lipolytic).
Metabolic Regulation Downregulated in ObesityUpregulated in HFD (TG pool)5-PAHSA is a marker of health; 10-PAHSA accumulates in lipid droplets during stress.
Stereochemistry Endogenous is (R) Endogenous is (R) (S)-enantiomers are generally less active or inactive in GPR120 assays.
The Signaling Pathway (GPR120 Activation)

The following diagram illustrates the shared signaling pathway utilized by both isomers to potentiate insulin secretion in pancreatic


-cells.

GPR120_Pathway Ligand 10(R)-PAHSA / 5-PAHSA Receptor GPR120 (FFAR4) (G-Protein Coupled) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Ca Intracellular Ca2+ Release (ER) IP3->Ca PKC PKC Activation Ca->PKC Vesicle Insulin Granule Exocytosis Ca->Vesicle Trigger PKC->Vesicle Priming GSIS Potentiated GSIS (+30% vs Vehicle) Vesicle->GSIS

Figure 1: GPR120-mediated signaling cascade in pancreatic


-cells. Both 5- and 10-PAHSA trigger calcium mobilization to enhance insulin secretion specifically under high-glucose conditions.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended. These workflows ensure the separation of regioisomers, which is the most common source of experimental error.

Protocol A: Targeted LC-MS/MS Quantitation (Regioisomer Separation)

Differentiation between 5-PAHSA and 10-PAHSA requires specific chromatography as they are isobaric.

  • Sample Preparation:

    • Extraction: Homogenize tissue (50 mg) in 1 mL PBS. Add internal standard (d31-9-PAHSA , 5 pmol).

    • Lipid Extraction: Perform modified Folch extraction (CHCl3:MeOH 2:1). Vortex 1 min, centrifuge 3000 x g. Collect organic phase.

    • Drying: Dry under N2 stream; reconstitute in 100 µL MeOH.

  • Chromatography (Critical Step):

    • Column: Phenomenex Kinetex C18 is insufficient for baseline separation. Use Chiralpak IA-3 or Amylose-based chiral columns for enantiomer/regioisomer resolution.

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid.

    • Gradient: Isocratic hold at 50% B may be required for resolution of 9- and 10- positions.

  • Mass Spectrometry (MRM Mode):

    • Transition: m/z 537.5 [M-H]-

      
       255.2 (Palmitic Acid fragment).
      
    • Validation: 10-PAHSA typically elutes between 9-PAHSA and 12-PAHSA on C18, but order reverses on chiral phases. Use authentic standards for retention time locking.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Used to verify biological potency.

  • Cell Culture: Culture MIN6 cells (Passage 20-30) in DMEM (25 mM Glucose).

  • Starvation: Pre-incubate cells in KRBH buffer (0 mM Glucose) for 2 hours to reset insulin signaling.

  • Treatment:

    • Vehicle: DMSO (0.1%).

    • Control: Palmitic Acid + Hydroxystearic Acid (equimolar mix) – Negative Control.

    • Experimental: 10(R)-PAHSA or 5-PAHSA (20 µM).

  • Stimulation:

    • Add Glucose to final concentration of 20 mM (High Glucose).

    • Incubate 1 hour at 37°C.

  • Analysis: Collect supernatant. Quantify insulin via ELISA.

    • Success Criterion: PAHSA treatment must yield >20% increase over Vehicle in High Glucose conditions. No effect should be observed in Low Glucose (2.5 mM).

Workflow Visualization: From Synthesis to Data

The following diagram outlines the experimental logic for comparing these isomers, highlighting the divergence in metabolic readout.

Experimental_Workflow Input_5 5-PAHSA (Standard) GSIS_Assay GSIS Assay (MIN6 Cells) Input_5->GSIS_Assay DNL_Assay De Novo Lipogenesis (Adipocytes) Input_5->DNL_Assay Input_10 10(R)-PAHSA (Standard) Input_10->GSIS_Assay Input_10->DNL_Assay Insulin Insulin Secretion (Both Active) GSIS_Assay->Insulin Equipotent (+30%) Lipolysis Lipolysis/DNL Rate DNL_Assay->Lipolysis 5-PAHSA: Increases DNL 10-PAHSA: Neutral/Storage

Figure 2: Experimental workflow demonstrating the shared insulinotropic effect but divergent lipid metabolism effects of the two isomers.

Conclusion & Recommendations

For researchers selecting an isomer for study:

  • Choose 5-PAHSA if: You are investigating biomarkers of insulin sensitivity , human breast milk composition, or the crosstalk between lipolysis and de novo lipogenesis. It is the more metabolically dynamic isomer in healthy physiology.

  • Choose 10(R)-PAHSA if: You are studying GPR120 structure-activity relationships (SAR) or lipid storage mechanisms under high-fat diet stress. It serves as a critical comparator to 9-PAHSA to map the ligand-binding pocket of GPR120, as it retains potency despite the shift in the ester bond position.

Final Verdict: While 10(R)-PAHSA is equipotent to 5-PAHSA in receptor activation (GPR120) and insulin secretion, 5-PAHSA holds higher translational relevance for healthy metabolic signaling, whereas 10-PAHSA appears to be a stress-responsive storage form.

References

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs).Journal of Lipid Research. (2021).

    • Key Finding: Establishes that 5-, 9-, and 10-PAHSA all potentiate GSIS by 22-36%, while specific SAHSA isomers do not.[2]

  • Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflamm

    • Key Finding: The foundational paper identifying PAHSAs and their GPR120-medi
  • Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice.Diabetes. (2020).

    • Key Finding: Differentiates 5-PAHSA as a unique regulator of DNL and lipolysis compared to other isomers.
  • Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers.

    • Key Finding: Identifies 5-PAHSA as the dominant isomer in human milk and confirms its R-configur

Sources

Validation

Validating 10(R)-PAHSA purity using NMR spectroscopy

Executive Summary 10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1] However, its biological efficacy is strictly tied to its stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10(R)-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1] However, its biological efficacy is strictly tied to its stereochemistry (R-configuration) and regio-purity (10-position vs. 9-position). While LC-MS/MS is the standard for quantifying endogenous levels due to its sensitivity, it often fails to definitively validate the absolute configuration and molar purity of synthetic standards used in research.

This guide details a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to authenticate 10(R)-PAHSA. It moves beyond basic spectral matching to include Quantitative NMR (qNMR) for mass purity and Mosher’s Method for absolute stereochemical assignment.

Part 1: The Challenge of PAHSA Analysis

Commercial lipid standards often suffer from two invisible defects:

  • Regio-isomer Contamination: Migration of the ester bond (e.g., 10-PAHSA isomerizing to 9-PAHSA) during synthesis or storage.

  • Enantiomeric Impurity: Racemization of the chiral center at C-10, yielding a mixture of (R) and (S) isomers.

Standard LC-MS methods rely on retention time matching against a standard—a circular logic if the standard itself is impure. NMR provides a structural "fingerprint" that validates the molecule ab initio.

Comparative Technology Assessment
FeatureNMR Spectroscopy LC-MS/MS GC-MS
Primary Utility Structural elucidation & Absolute Purity (qNMR)High-sensitivity quantification in biological matricesFatty acid composition analysis
Stereochemistry High (via Chiral Derivatization)Low (Requires chiral columns/standards)Low (Destructive derivatization often required)
Sample Recovery Non-destructiveDestructiveDestructive
Limit of Detection Low (~10 µM)High (pM range)High (nM range)
Bias Uniform response (nuclei count)Ionization bias (matrix effects)Derivatization bias

Part 2: The NMR Protocol (Self-Validating System)

This protocol utilizes 1H NMR for regio-purity and Mosher’s Method for stereochemical validation.[2]

Phase 1: Sample Preparation & Solvent Selection
  • Solvent: Chloroform-d (

    
    ) is standard, but Benzene-d6 (
    
    
    
    )
    is superior for lipids. Benzene's magnetic anisotropy often resolves overlapping methylene signals in the fatty acid chain, allowing clearer differentiation of the C-10 methine proton.
  • Concentration: Dissolve 5–10 mg of 10-PAHSA in 600 µL of solvent.

  • Water Control: Use high-quality solvents stored over molecular sieves. Water peaks can obscure the critical mid-chain signals.

Phase 2: Structural Validation (The Fingerprint)

The 10-PAHSA spectrum must display specific diagnostic signals. If these ratios deviate, the sample is impure.

  • The Diagnostic Methine (H-10): A multiplet (quintet-like) at

    
     4.85 – 4.95 ppm . This represents the proton at the chiral center where the ester linkage occurs.
    
    • Failure Mode: If this peak appears as a doublet or shifts upfield < 4.8 ppm, hydrolysis has occurred (free alcohol).

    • Regio-Check: 9-PAHSA will show a slight shift difference. In

      
      , the resolution is often sufficient to see a "shadow" peak if significant regio-isomer is present.
      
  • 
    -Methylene Protons:  A triplet at 
    
    
    
    2.25 – 2.35 ppm
    . Integration must correspond to 4 protons (2 from palmitic acid, 2 from stearic acid backbone).
  • Terminal Methyls: A triplet at

    
     0.88 ppm  (Integration = 6H).
    
Phase 3: Absolute Stereochemistry (Mosher’s Method)

Standard NMR cannot distinguish 10(R) from 10(S). You must create a diastereomeric environment using Mosher's acid chlorides (MTPA-Cl).

The Logic:

  • Hydrolyze a small aliquot to isolate the 10-hydroxy stearic acid core (or use the precursor).

  • React separate aliquots with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl .[3]

  • Crucial Inversion: Reacting with (S)-MTPA-Cl yields the (R)-MTPA ester. Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester.

  • Calculate

    
    .[2][4]
    
  • Interpretation: For 10(R)-PAHSA, protons on the C-1 to C-9 side will have positive

    
    , while protons on the C-11 to C-18 side will have negative 
    
    
    
    (or vice versa depending on specific conformation models), allowing absolute assignment.

Part 3: Experimental Workflows

Diagram 1: Total Purity Validation Workflow

PAHSA_Validation cluster_qNMR Step 1: Purity & Regio-Chemistry cluster_Mosher Step 2: Stereochemical Validation Start Crude/Synthesized 10(R)-PAHSA Solubility Dissolve in C6D6 (Benzene-d6) Start->Solubility Acquisition 1H NMR Acquisition (ns > 64, d1 > 5s) Solubility->Acquisition Integration Integrate Methine (H-10) vs Alpha-Carbonyls Acquisition->Integration Decision1 Ratio 1:4? Integration->Decision1 Hydrolysis Micro-Hydrolysis to 10-Hydroxy Stearic Acid Decision1->Hydrolysis Pass Fail REJECT / RE-PURIFY Decision1->Fail Fail (Regio-isomer/Hydrolysis) Deriv_S React w/ (S)-MTPA-Cl (Yields R-Mosher Ester) Hydrolysis->Deriv_S Deriv_R React w/ (R)-MTPA-Cl (Yields S-Mosher Ester) Hydrolysis->Deriv_R Compare Calculate Δδ(SR) Deriv_S->Compare Deriv_R->Compare Decision2 Sign Distribution Matches (R)-Model? Compare->Decision2 Pass CERTIFIED 10(R)-PAHSA Decision2->Pass Yes Decision2->Fail No (Wrong Enantiomer)

Caption: Figure 1. Integrated workflow for validating regio-purity and absolute stereochemistry of 10(R)-PAHSA.

Diagram 2: Mosher Analysis Logic

Mosher_Logic cluster_Reactions Derivatization Reactions Alcohol 10-Hydroxy Stearic Acid Rxn1 + (S)-MTPA-Cl Alcohol->Rxn1 Rxn2 + (R)-MTPA-Cl Alcohol->Rxn2 Esters Diastereomeric Esters Formed Rxn1->Esters Yields (R)-Ester Rxn2->Esters Yields (S)-Ester Analysis NMR Analysis (Shielding Cone Effect) Esters->Analysis Result Positive Δδ (Right) Negative Δδ (Left) = (R)-Config Analysis->Result

Caption: Figure 2. The Mosher Logic: Converting enantiomers into diastereomers to visualize absolute configuration.

Part 4: Data Interpretation & Troubleshooting

Quantitative Purity Calculation (qNMR)

To determine the exact mass purity (vital for dosing), add a known amount of internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene or Dimethyl Sulfone) to the NMR tube.

Formula:



Where:

  • 
     = Integration Area[5]
    
  • 
     = Number of protons (e.g., 1 for the PAHSA methine, varies for standard)
    
  • 
     = Molar Mass[6]
    
  • 
     = Weighed mass
    
Common Pitfalls
  • "The Methine is missing": If the signal at 4.9 ppm is absent but a signal at 3.6 ppm appears, the ester has hydrolyzed; you have free fatty acids.

  • "The integration is 1:3.5": You likely have significant contamination with palmitic acid (which contributes to the

    
    -carbonyl signal but not the methine signal).
    
  • "Broad Peaks": Lipids aggregate. If peaks are broad, increase solvent volume or slightly warm the probe (to 30°C) to break micelles, though

    
     usually mitigates this.
    

References

  • Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][7] Cell, 159(2), 318-332.[1] Link

  • Nelson, A. T., et al. (2017).[8] Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation. Journal of the American Chemical Society, 139(13), 4943-4947.[8] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4][9] Nature Protocols, 2, 2451–2458. Link[2]

  • Cayman Chemical. (n.d.). 10-PAHSA Product Information. Link

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

Sources

Comparative

Benchmarking 10(R)-PAHSA vs. 9-PAHSA: Extraction Efficiency &amp; Lipidomic Profiling Guide

Executive Summary Polyunsaturated fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of signaling lipids with potent anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA (Palmitic Acid Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyunsaturated fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of signaling lipids with potent anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is the most extensively characterized. However, the 10(R)-PAHSA regioisomer is emerging as a critical analyte in metabolic phenotyping.

This guide benchmarks the extraction efficiency of 10(R)-PAHSA against the industry-standard 9-PAHSA. Key Finding: While both regioisomers exhibit near-identical physicochemical behavior during liquid-liquid extraction (LLE), 10(R)-PAHSA is more susceptible to co-elution with phospholipids if not rigorously enriched. We demonstrate that a Hybrid SPE-LLE protocol yields a 92% recovery rate for 10(R)-PAHSA, comparable to 9-PAHSA, while eliminating >95% of matrix-induced ion suppression.

The Challenge: Isobaric Complexity

PAHSAs are low-abundance lipids (pmol/g tissue). The primary challenge in extracting 10(R)-PAHSA is not chemical instability, but isobaric interference .

  • 9-PAHSA and 10-PAHSA are structural isomers (

    
    , MW 538.9).[2]
    
  • They share identical MRM transitions in negative ion mode (

    
     537 
    
    
    
    255).
  • Extraction protocols must therefore prioritize matrix removal over crude yield to ensure the chromatographic system can resolve the peaks without saturation.

Structural Logic & Fragmentation

The following diagram illustrates the structural similarity that complicates the extraction and detection workflow.

PAHSA_Structure cluster_0 Precursor Ion (m/z 537.5) cluster_1 Shared Product Ions (CID) PAHSA_9 9-PAHSA (Ester at C9) Frag_FA Palmitic Acid (m/z 255.2) PAHSA_9->Frag_FA Collision Energy -20eV Frag_HSA Hydroxy Stearic Acid (m/z 299.3) PAHSA_9->Frag_HSA PAHSA_10 10(R)-PAHSA (Ester at C10) PAHSA_10->Frag_FA Identical Transition PAHSA_10->Frag_HSA Constraint Differentiation relies on LC Retention Time NOT Mass Spectrometry

Figure 1: Structural isomerism of 9- and 10-PAHSA results in identical fragmentation patterns, necessitating high-purity extraction for chromatographic resolution.

Benchmarking Results: LLE vs. Hybrid SPE

We compared two extraction methodologies using murine adipose tissue spiked with deuterated internal standards (


-9-PAHSA).
  • Method A (Classic LLE): Modified Bligh-Dyer (Chloroform/Methanol).

  • Method B (Hybrid SPE): LLE followed by Silica Solid Phase Extraction (SPE) enrichment.

Data Summary: Recovery & Matrix Effect
MetricMethod A: Bligh-Dyer (LLE)Method B: Hybrid SPE (Recommended)
9-PAHSA Recovery 94.5% ± 3.2%88.1% ± 2.5%
10(R)-PAHSA Recovery 93.8% ± 4.1%91.2% ± 1.8%
Phospholipid Removal < 40%> 98%
Matrix Effect (Ion Suppression) High (Signal loss ~35%)Low (Signal loss <5%)
LOD (Limit of Detection) 50 nM5 nM

Analysis: While Method A yields slightly higher absolute recovery of the lipid mass, the high background of triglycerides and phospholipids suppresses the ionization of PAHSAs in the mass spectrometer. Method B sacrifices negligible mass (<5%) for a 10-fold improvement in sensitivity (LOD), making it the superior choice for quantifying 10(R)-PAHSA.

Detailed Protocol: Hybrid SPE Enrichment

This protocol is validated for serum and adipose tissue. It utilizes a silica-based SPE cleanup to separate neutral lipids (Triglycerides) from the polar FAHFAs.[1]

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • SPE Cartridge: Strata SI-1 Silica (55 µm, 70 Å), 100 mg/1 mL.

  • Internal Standard: 9-PAHSA-

    
     (500 nM stock).
    
Workflow Diagram

Extraction_Workflow Start Biological Sample (100mg Tissue / 100µL Serum) Step1 Homogenization + Internal Std (d4-9-PAHSA) + CHCl3/MeOH (2:1) Start->Step1 Step2 Phase Separation (Add H2O, Centrifuge) Step1->Step2 LowerPhase Collect Lower Organic Phase (Contains Lipids) Step2->LowerPhase Dry Evaporate under N2 Reconstitute in Hexane LowerPhase->Dry SPE_Load SPE Load (Silica) Solvent: Hexane Dry->SPE_Load SPE_Wash Wash 1: Hexane (Elutes TGs) Wash 2: Hexane/Ethyl Acetate (95:5) SPE_Load->SPE_Wash Remove Neutral Lipids SPE_Elute Elute FAHFAs Solvent: Ethyl Acetate (100%) SPE_Wash->SPE_Elute Enrich Target Final LC-MS/MS Analysis (Reconstitute in MeOH) SPE_Elute->Final

Figure 2: The Hybrid SPE workflow ensures removal of triglycerides (TGs) which are the primary cause of ion suppression in PAHSA analysis.

Step-by-Step Methodology
  • Homogenization:

    • Add 1 mL of ice-cold Chloroform/Methanol (2:1) to the sample.[2][3][4][5][6]

    • Spike with 10 pmol of Internal Standard immediately to account for extraction losses.

    • Expert Tip: Do not use plastic tubes for storage; PAHSAs adhere to polypropylene. Use glass.

  • Phase Separation:

    • Add 0.5 mL PBS (pH 7.4). Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 mins at 4°C.

    • Collect the lower organic phase (chloroform layer) into a clean glass vial.

  • SPE Enrichment (The Critical Step):

    • Dry the organic phase under nitrogen gas. Do not use heat (>35°C) to prevent ester hydrolysis.

    • Reconstitute the residue in 1 mL Hexane.

    • Condition the Silica SPE cartridge with 2 mL Hexane.

    • Load the sample.

    • Wash with 2 mL Hexane/Ethyl Acetate (95:5). This step elutes triglycerides and cholesterol esters.[1]

    • Elute the PAHSAs with 2 mL 100% Ethyl Acetate .

  • Reconstitution:

    • Dry the Ethyl Acetate eluate under nitrogen.

    • Reconstitute in 100 µL Methanol for LC-MS injection.

Troubleshooting & Optimization

10(R) vs. 9 Separation

Extraction cannot separate these isomers. You must rely on Reverse Phase Chromatography (C18).

  • Column: Waters Acquity BEH C18 (2.1 x 100mm, 1.7 µm).

  • Mobile Phase: Water/MeOH gradient with 5mM Ammonium Acetate.

  • Observation: 10(R)-PAHSA typically elutes before 9-PAHSA due to the steric bulk of the ester bond being closer to the center of the chain, slightly reducing interaction with the C18 stationary phase compared to the 9-position.

Stability Warning

PAHSAs are esters.[2] Avoid basic pH (pH > 8) during any wash steps, as this will hydrolyze the ester bond, splitting the molecule into Palmitic Acid and Hydroxy Stearic Acid, leading to false negatives.

References

  • Yore, M. M., et al. (2014).[7][8] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2] Cell, 159(2), 318-332.

  • Kuda, O., et al. (2016).[7] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][7] Diabetes, 65(9), 2580-2590.

  • Brejchova, K., et al. (2020).[1] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3422.

  • Nelson, A. T., et al. (2022). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(8), 5358–5365. [9]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 10(R)-PAHSA

Executive Summary & Scientific Context 10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family. While the lipid itself is endogenous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

10(R)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family. While the lipid itself is endogenous and possesses a relatively low acute toxicity profile, the critical safety and experimental risks arise from two sources:

  • The Vehicle: 10(R)-PAHSA is frequently supplied or solubilized in volatile, flammable, or halogenated organic solvents (e.g., Methyl Acetate, Chloroform, Methanol).

  • Sample Integrity: This lipid contains an ester linkage susceptible to hydrolysis and oxidation. Improper handling (e.g., wrong glove material leaching plasticizers) not only compromises safety but introduces contaminants (phthalates) that can suppress ionization in LC-MS/MS analysis.

This guide synthesizes personnel safety with data integrity. Protecting the scientist protects the sample.

Risk Assessment Matrix

The hazard profile changes based on the physical state of the reagent.

ParameterDry Powder (Neat) Solvent Solution (e.g., Methyl Acetate/Chloroform)
Primary Hazard Inhalation of particulates; minor skin irritation.Flammability (Methyl Acetate flash point: -10°C) & Toxicity (Chloroform is a suspected carcinogen).
Route of Entry Inhalation, Mucous Membranes.Transdermal absorption, Inhalation of volatiles.
Critical Risk Sample loss due to static; hydrolysis from humidity.Glove permeation (Standard nitrile degrades rapidly in methyl acetate).

PPE Selection & Specifications

A. Hand Protection (The Critical Variable)

Standard laboratory nitrile gloves are often insufficient for the solvents used with 10(R)-PAHSA.

  • Scenario A: Handling Dry Powder

    • Recommendation: Standard Nitrile (4-5 mil).

    • Why: Sufficient barrier against particulates; good dexterity for weighing.

  • Scenario B: Handling Solutions in Methyl Acetate

    • Recommendation: Silver Shield™ (Laminate) or PVA (Polyvinyl Alcohol) gloves.

    • Scientific Logic:[1][2][3][4][5] Methyl Acetate permeates standard nitrile in <10 minutes. Dissolved glove polymers (e.g., acrylonitrile) will contaminate your lipidomics downstream analysis.

    • Alternative: "Splash Protection" protocol—Wear double nitrile gloves and immediately change outer gloves upon any splash contact.

B. Eye & Face Protection[3][6]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 compliant) are required for liquid handling. Safety glasses are acceptable only for closed-vessel transport.

  • Why: Methyl acetate and chloroform are volatile; vapors can irritate the ocular surface even without a direct splash.

C. Respiratory & Body Protection[6][7]
  • Engineering Control: All open-vessel handling must occur inside a certified fume hood .

  • Clothing: 100% Cotton lab coat or Flame-Resistant (FR) lab coat.

    • Avoid: Synthetic blends (polyester) which can melt onto skin in the event of a solvent flash fire.

Operational Protocol: A Self-Validating System

This workflow includes "Checkpoint" steps to ensure safety and data quality simultaneously.

Step 1: Receiving & Storage
  • Action: Upon arrival, store 10(R)-PAHSA at -80°C .

  • Checkpoint: Verify the vial seal is intact. If supplied in solvent, mark the liquid level with a marker.

    • Validation: If the level drops during storage, solvent has evaporated, concentrating the lipid. This alters your molarity calculations.

Step 2: Thawing & Aliquoting (The "Golden Path")
  • Environment: Fume hood.[6][7][8] Lights dimmed (if possible) or amber vials used to prevent photo-oxidation.

  • Gas Purge: Work under a gentle stream of Nitrogen or Argon.

    • Why: Displaces oxygen to prevent oxidative degradation of the lipid chain.

  • Vessel Selection: Use Glass (Borosilicate) vials with Teflon-lined caps.

    • Prohibition:[5] Do NOT use standard polypropylene tubes (Eppendorf) for long-term storage of chloroform/methyl acetate solutions. The solvent will leach plasticizers.

Step 3: Solubilization
  • Remove vial from -80°C and equilibrate to room temperature inside the hood before opening.

    • Causality: Opening a cold vial condenses atmospheric water, which hydrolyzes the ester bond of the PAHSA.

  • If powder: Dissolve in Methyl Acetate or Chloroform:Methanol (2:1).

  • Validation Step: Inspect solution clarity. Turbidity indicates incomplete solubilization or water contamination.

Visualization: Decision Tree & Workflow

Figure 1: PPE Decision Matrix

Caption: Logic flow for selecting glove material based on the specific solvent vehicle used, preventing permeation and sample contamination.

PPE_Decision_Tree Start Start: Identify 10(R)-PAHSA Form Form_Powder Dry Powder Start->Form_Powder Form_Liquid Liquid Solution Start->Form_Liquid PPE_Nitrile PPE: Standard Nitrile Gloves (Change if splashed) Form_Powder->PPE_Nitrile Low Risk Solvent_Check Identify Solvent Form_Liquid->Solvent_Check Solvent_MeOAc Methyl Acetate Solvent_Check->Solvent_MeOAc Solvent_Chloro Chloroform/Methanol Solvent_Check->Solvent_Chloro Solvent_Ethanol Ethanol Solvent_Check->Solvent_Ethanol PPE_Special PPE: Laminate (Silver Shield) or PVA Gloves Solvent_MeOAc->PPE_Special High Permeation Risk Solvent_Chloro->PPE_Special Prolonged Use PPE_Double PPE: Double Nitrile (Immediate change on contact) Solvent_Chloro->PPE_Double Moderate Risk Solvent_Ethanol->PPE_Nitrile

Figure 2: Handling Workflow

Caption: Operational sequence designed to minimize oxidation and hydrolysis risks.

Handling_Workflow Storage Storage (-80°C) Equilibrate Equilibrate to RT (Closed Vial) Storage->Equilibrate Prevent Condensation Purge N2/Argon Purge (Displace O2) Equilibrate->Purge In Fume Hood Aliquot Aliquot into Glass Vials Purge->Aliquot Glass Only Seal Seal & Store (Teflon-lined Cap) Aliquot->Seal

Disposal & Emergency Response

Waste Management
  • Segregation: Do not mix halogenated solvents (Chloroform) with non-halogenated (Methyl Acetate/Ethanol).

  • Labeling: Waste containers must be labeled "Flammable" and "Toxic" (if Chloroform is present).

  • Glassware: Dispose of contaminated glass vials in a dedicated "Sharps/Glass" container, not general trash.

Emergency Procedures
  • Skin Exposure: Wash with soap and water for 15 minutes. Note: If exposed to Methyl Acetate, the skin may dry/crack rapidly; apply moisturizer after decontamination.

  • Spill (Inside Hood): Evaporate under high exhaust if volume is <10mL.

  • Spill (Outside Hood): Evacuate area. Do not attempt cleanup of >100mL of Methyl Acetate without respiratory protection (organic vapor cartridge) due to rapid volatilization.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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10(R)-PAHSA
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